Ingenol-3-bezoate
Description
Context and Significance of Ingenane (B1209409) Diterpenoids in Chemical Biology
Ingenane diterpenoids are a class of complex natural products primarily isolated from plants of the Euphorbia genus. nih.govmdpi.com These compounds are characterized by a highly intricate and rigid 5/7/6/3-fused tetracyclic carbon skeleton, which presents a significant challenge for chemical synthesis. nih.govdovepress.com In the field of chemical biology, ingenane diterpenoids are of considerable interest due to their broad spectrum of potent biological activities, including anti-inflammatory, antiviral (including anti-HIV), and cytotoxic properties. plos.orgresearchgate.netnih.gov
Their most notable biological function is the modulation of Protein Kinase C (PKC) isozymes, a family of enzymes crucial for cellular signal transduction. nih.gov By interacting with PKC, ingenanes can influence fundamental cellular processes such as proliferation, differentiation, apoptosis (programmed cell death), and inflammation. nih.govnih.gov This interaction makes them valuable molecular probes for studying PKC-mediated signaling pathways. Furthermore, the potent bioactivity of these compounds has spurred significant research into their therapeutic potential, culminating in the development of the FDA-approved drug ingenol (B1671944) mebutate (an angelate ester of ingenol) for the treatment of actinic keratosis. nih.govnih.gov The unique structure and potent, specific biological activities of the ingenane class continue to make them a focal point of research in drug discovery and chemical biology. nih.gov
Historical Perspective on Ingenol-3-benzoate Discovery and Initial Characterization
The parent compound, ingenol, was first isolated in 1968, and while it possesses the core structure, it is only a weak activator of Protein Kinase C (PKC), with a binding affinity (Ki) of 30 μM. nih.gov It was later discovered that esterification of the hydroxyl group at the C-3 position dramatically enhances PKC binding and biological activity. nih.govresearchgate.net This led to the investigation of various ingenol esters, both those found in nature and those created through semi-synthesis.
Ingenol-3-benzoate itself is primarily a subject of synthetic and medicinal chemistry research rather than a widely isolated natural product, although related esters are found in nature. nih.govmedchemexpress.com Its initial, detailed characterization was part of a focused research effort to understand the structure-activity relationships (SAR) of ingenol esters. nih.gov A key study systematically synthesized a series of ingenol 3-benzoates with different substituents on the benzoate (B1203000) ring. nih.gov The primary goal was to investigate how these modifications affected chemical stability, binding and activation of PKC (specifically the PKCδ isoform), and the subsequent induction of cellular responses like pro-inflammatory cytokine release and cell death. nih.gov This initial characterization established ingenol-3-benzoate and its analogs as potent PKC activators and provided a foundational understanding of how the structure of the C-3 ester group could be fine-tuned to optimize the molecule's biological and chemical properties. nih.gov
Scope and Objectives of Current Research Endeavors on Ingenol-3-benzoate
Current research on ingenol-3-benzoate and its derivatives is largely driven by the goal of developing new therapeutic agents, particularly for dermatological cancers like actinic keratosis and non-melanoma skin cancer. nih.gov The primary objective is to create analogs with an optimized profile compared to existing treatments like ingenol mebutate. This involves a multi-faceted approach:
Improving Chemical Stability: Researchers are investigating how modifications to the benzoate ring affect the molecule's stability, as instability (e.g., through acyl migration) can impact bioactivity. nih.govnih.gov
Modulating Biological Activity: A central aim is to understand and fine-tune the structure-activity relationship (SAR). By synthesizing and testing various substituted benzoates, researchers can correlate specific structural features with the potency of PKCδ activation, pro-inflammatory effects (such as cytokine release), and induction of cell death. nih.gov
Elucidating Molecular Mechanisms: Ingenol-3-benzoate serves as a valuable chemical tool to further explore the molecular pharmacology of PKC activation. Molecular modeling and dynamics calculations are used to understand the essential interactions between the compound and the C1 domain of PKCδ, providing deeper insight into how these molecules exert their effects at a subcellular level. nih.gov
Exploring Therapeutic Potential: The ultimate goal of this research is to identify new candidate compounds for clinical development. By balancing stability and biological activity, the aim is to discover novel ingenol esters with superior efficacy or an improved side-effect profile for the treatment of skin cancers and pre-cancerous lesions. nih.gov
Overview of the Ingenane Skeleton and its Biological Relevance
The ingenane skeleton is a defining feature of this class of diterpenoids. It is a tetracyclic structure composed of fused rings, creating a rigid, cage-like conformation. researchgate.net A notable characteristic of this skeleton is its "inside-outside" or transannular strain, which makes it a complex and challenging target for total synthesis. nih.gov This unique three-dimensional architecture is crucial for its biological activity, as it presents a specific orientation of oxygen-containing functional groups that act as a pharmacophore. nih.gov
The primary biological relevance of the ingenane skeleton lies in its ability to mimic diacylglycerol (DAG), the endogenous activator of Protein Kinase C (PKC) isozymes. researchgate.net While the parent ingenol molecule is a weak binder, the addition of an ester group at the C-3 position, such as a benzoate group, provides a necessary hydrophobic domain that dramatically increases the molecule's affinity and potency for PKC. nih.govnih.gov
This potent activation of PKC, particularly the novel PKCδ isoform, triggers a dual mechanism of action that is highly relevant for anti-cancer therapy. nih.govnih.gov
Direct Cytotoxicity: High concentrations of ingenol esters induce rapid cell death in targeted (e.g., tumor) cells through primary necrosis, a process involving the loss of mitochondrial membrane potential and rupture of the cell membrane. nih.govopenaccessjournals.com
Immune Response: Lower concentrations stimulate a robust inflammatory response. The activation of PKC in endothelial and immune cells leads to the release of pro-inflammatory cytokines and the recruitment of immune cells, especially neutrophils, to the site, which then help eliminate any remaining tumor cells. dovepress.comnih.govnih.gov
This combination of direct cell killing and subsequent immune stimulation makes the ingenane skeleton a powerful platform for developing novel anti-cancer agents.
Detailed Research Findings
Research into ingenol-3-benzoate has provided specific data on how chemical structure relates to biological function. A study by Högberg et al. (2014) systematically evaluated a series of substituted ingenol-3-benzoates, comparing them to the clinically used ingenol mebutate. The findings highlight a clear correlation between the electronic properties of the benzoate substituent, chemical stability, and the potency of biological effects. nih.gov
Table 1: PKCδ Activation and Cell Death Induction by Ingenol-3-benzoate Analogs This table shows the concentration required for 50% activation (EC₅₀) of the PKCδ enzyme and the concentration required to induce 50% cell death in human keratinocytes (HaCaT). Lower values indicate higher potency.
| Compound | Substituent on Benzoate Ring | PKCδ Activation EC₅₀ (nM) nih.gov | Cell Death EC₅₀ (nM) nih.gov |
| Ingenol Mebutate | Angelate | 26 | 2.5 |
| Ingenol-3-benzoate | None (H) | 2.9 | 0.6 |
| Analog 1 | 4-Methoxy (4-OMe) | 1.8 | 0.4 |
| Analog 2 | 4-Trifluoromethyl (4-CF₃) | 11 | 1.5 |
| Analog 3 | 4-Nitro (4-NO₂) | 17 | 2.5 |
Data sourced from Högberg et al., Bioorg Med Chem Lett, 2014. nih.gov
Table 2: Chemical Stability and Pro-inflammatory Effects of Ingenol-3-benzoate Analogs This table displays the chemical stability (measured as half-life, t₁/₂ in hours, in a buffer solution) and the pro-inflammatory response (measured by the release of the cytokine IL-8 from HaCaT cells).
| Compound | Substituent on Benzoate Ring | Chemical Stability t₁/₂ (h) nih.gov | IL-8 Release (pg/mL) nih.gov |
| Ingenol Mebutate | Angelate | 1.9 | 1000 |
| Ingenol-3-benzoate | None (H) | 12 | 3100 |
| Analog 1 | 4-Methoxy (4-OMe) | 18 | 2700 |
| Analog 2 | 4-Trifluoromethyl (4-CF₃) | 4.3 | 2400 |
| Analog 3 | 4-Nitro (4-NO₂) | 2.9 | 1900 |
Data sourced from Högberg et al., Bioorg Med Chem Lett, 2014. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H32O6 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[(4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate |
InChI |
InChI=1S/C27H32O6/c1-14-12-26-15(2)10-19-20(25(19,3)4)18(22(26)30)11-17(13-28)21(29)27(26,32)23(14)33-24(31)16-8-6-5-7-9-16/h5-9,11-12,15,18-21,23,28-29,32H,10,13H2,1-4H3/t15-,18+,19-,20+,21-,23+,26?,27+/m1/s1 |
InChI Key |
VYLJAGRINUHTSF-KTOZFIMGSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4(C1(C3=O)C=C([C@@H]4OC(=O)C5=CC=CC=C5)C)O)O)CO |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5)C)O)O)CO |
Origin of Product |
United States |
Natural Occurrence and Isolation of Ingenol 3 Benzoate
Botanical Sources: Euphorbia peplus and Other Euphorbia Species
Ingenol-3-benzoate and related ingenane (B1209409) diterpenes are characteristic secondary metabolites of the genus Euphorbia, one of the largest genera of flowering plants. ekb.eg These compounds are found in the plant's latex, a milky sap that serves as a defense mechanism against herbivores. theferns.info While many Euphorbia species are known to produce ingenanes, Euphorbia peplus and Euphorbia esula are notable sources. mdpi.commedchemexpress.com Other species, such as Euphorbia lathyris and Euphorbia trigona, have also been investigated for their rich and diverse diterpenoid content. mdpi.comnih.gov
Geographic Distribution and Ecological Significance of Source Plants
The primary botanical sources of ingenanes are widely distributed globally. Euphorbia peplus, commonly known as petty spurge, is native to a vast region encompassing most of Europe, North Africa, and Western Asia. wikipedia.org It has since become naturalized in many temperate and subtropical regions worldwide, including Australia and North America. wikipedia.org
Ecologically, E. peplus is an annual herb that thrives in disturbed habitats such as cultivated fields, gardens, and roadsides. ekb.egwikipedia.orgcabidigitallibrary.org Its success as a colonizer is partly due to its method of seed dispersal, which involves elaiosomes (fleshy appendages) that attract ants. dbca.wa.gov.au The genus Euphorbia as a whole is cosmopolitan, occupying a wide range of environments from tropical to temperate zones. ekb.egresearchgate.net
| Plant Species | Native Range | Common Habitats |
| Euphorbia peplus | Europe, North Africa, Western Asia wikipedia.org | Cultivated land, gardens, disturbed ground wikipedia.orgcabidigitallibrary.org |
| Euphorbia esula | Europe, temperate Asia medchemexpress.com | Grasslands, roadsides, disturbed areas |
| Euphorbia lathyris | Mediterranean region | Open woodlands, disturbed sites |
| Euphorbia trigona | Central Africa | Arid, rocky environments |
This table provides an overview of the primary botanical sources and their ecological niches.
Variability in Ingenane Content Across Chemotypes and Species
The concentration and specific types of ingenane esters, including Ingenol-3-benzoate, can vary significantly between different Euphorbia species and even within the same species due to genetic and environmental factors. ekb.egnih.gov Research has shown that the diterpenoid profile of a plant is not static. For instance, the concentration of ingenol (B1671944) esters in E. peplus fluctuates throughout its growth cycle. cabidigitallibrary.org
A quantitative analysis of 38 different Euphorbia species revealed substantial differences in the total ingenol content. nih.gov This variability underscores the importance of selecting appropriate species and plant parts for maximizing the yield of target compounds. For example, one study found the highest concentration of ingenol in the lower, leafless stems of E. myrsinites. nih.gov This chemical diversity highlights the genus Euphorbia as a valuable source for discovering novel diterpenoids. nih.gov
| Euphorbia Species | Noted Ingenane Diterpenes/Derivatives | Reference |
| E. peplus | Ingenol mebutate (ingenol-3-angelate) cabidigitallibrary.org | cabidigitallibrary.org |
| E. esula | Ingenol-3-benzoate medchemexpress.com | medchemexpress.com |
| E. trigona | Various ingol and ingenane-type diterpenoids mdpi.com | mdpi.com |
| E. kansui | Ingenane-type diterpenes nih.gov | nih.gov |
| E. myrsinites | High concentration of ingenol nih.gov | nih.gov |
This table illustrates the diversity of ingenane compounds found across different Euphorbia species.
Methodologies for Extraction and Purification from Plant Material
The isolation of Ingenol-3-benzoate from plant biomass is a complex procedure that requires a combination of extraction and chromatographic techniques to separate the target molecule from a multitude of other phytochemicals.
Solvent Extraction Techniques and Optimization
The initial step involves extracting the crude mixture of compounds from the dried and powdered plant material. Methanol (B129727) is a commonly employed solvent for this purpose, often used in a reflux extraction process to maximize efficiency. google.com Following the initial extraction, a liquid-liquid partitioning step is typically performed. The concentrated methanol extract is suspended in water and partitioned against a nonpolar solvent, such as petroleum ether. google.com This separates the lipophilic compounds, including the ingenane esters, from more polar substances.
| Extraction Step | Solvent(s) | Purpose | Reference |
| Initial Extraction | Methanol | To extract a broad range of metabolites from the plant material. | google.com |
| Solvent Partitioning | Water and Petroleum Ether | To separate lipophilic compounds (like ingenol esters) into the petroleum ether phase. | google.com |
This table outlines a typical solvent system used for the initial extraction of ingenane diterpenes.
Chromatographic Separation Strategies for Isolation of Ingenol-3-benzoate
After the initial solvent extraction yields a crude extract rich in diterpenoids, a series of chromatographic steps are required for the purification of Ingenol-3-benzoate. mdpi.com The complexity of the extract necessitates the use of multiple chromatographic techniques with different separation principles.
Commonly used methods include:
Open Column Chromatography and Vacuum Liquid Chromatography (VLC): These are often used for the initial fractionation of the crude extract. Silica (B1680970) gel is a standard stationary phase for this purpose. mdpi.comresearchgate.net
Gel Permeation Chromatography: Techniques using media like Sephadex are employed to separate compounds based on their molecular size. google.com
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for the final purification stages, offering high resolution to separate structurally similar compounds. mdpi.com Both normal-phase and reversed-phase HPLC may be utilized. researchgate.net For instance, DIOL silica gel columns have been successfully used in the final purification of related ingenane esters. google.com
The separation of diastereomeric esters by HPLC on a silica gel stationary phase is a powerful strategy in natural product isolation. mdpi.com
Purity Assessment of Isolated Ingenol-3-benzoate for Research Applications
Ensuring the purity of the isolated Ingenol-3-benzoate is paramount for its use in scientific research. High-purity compounds are essential for obtaining reliable and reproducible data in biological assays.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the final purity of the isolated compound. nih.gov By comparing the peak area of the target compound to any impurity peaks, a percentage purity can be determined. A purity of over 98% is often achievable through rigorous purification protocols. google.com
For quantitative analysis and structural confirmation, more advanced analytical techniques are employed:
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the precise chemical structure of the isolated molecule. mdpi.comresearchgate.net
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This highly sensitive technique can be used for the precise quantification of ingenol and its esters in plant extracts. nih.gov
These analytical methods, used in combination, confirm both the identity and the purity of the final Ingenol-3-benzoate product, ensuring its suitability for research applications.
Biosynthetic Pathways of Ingenane Diterpenoids
General Diterpene Biosynthesis: Precursors and Early Cyclization Steps
Diterpenes are a large and diverse class of natural products built from a 20-carbon backbone. The initial steps of their biosynthesis, which provide the fundamental building blocks, are common to all isoprenoids.
All isoprenoids, including ingenane (B1209409) diterpenoids, are synthesized from two basic five-carbon (C5) building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). organic-chemistry.orgresearchgate.net In plants, these precursors are produced through two distinct and spatially separated pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. acs.orgnih.gov
The Mevalonate (MVA) pathway , located in the cytosol, is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30). nih.govmdpi.com
The Methylerythritol Phosphate (MEP) pathway , which operates in the plastids, is the main source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). acs.orgmdpi.com
Given that ingenol (B1671944) is a diterpene, its carbon skeleton is predominantly derived from IPP and DMAPP supplied by the MEP pathway. nih.govnih.gov While there can be some crosstalk between the two pathways, the MEP pathway is the principal contributor to the biosynthesis of gibberellins and other diterpenoids in plants. nih.govnih.gov
| Pathway | Cellular Location | Primary Products | Contribution to Ingenol |
| Mevalonate (MVA) | Cytosol | Sesquiterpenes (C15), Triterpenes (C30), Sterols | Minor/Indirect |
| Methylerythritol Phosphate (MEP) | Plastids | Monoterpenes (C10), Diterpenes (C20), Carotenoids | Major |
The C5 units, IPP and DMAPP, are sequentially assembled to create longer-chain isoprenoid precursors. This elongation process involves a series of condensation reactions catalyzed by prenyltransferase enzymes. The synthesis of the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), occurs in three main stages:
One molecule of DMAPP is condensed with one molecule of IPP to form the C10 compound, geranyl diphosphate (GPP). mdpi.com
GPP is then condensed with another molecule of IPP to yield the C15 compound, farnesyl diphosphate (FPP). mdpi.com
Finally, FPP is combined with a third molecule of IPP to produce the C20 precursor, geranylgeranyl diphosphate (GGPP). acs.orgresearchgate.net
GGPP is the direct precursor for the vast array of diterpenoids found in nature, including the ingenane skeleton. researchgate.net
Specificity of Ingenane Skeleton Formation
The conversion of the linear precursor GGPP into the complex, polycyclic ingenane core is a pivotal part of the biosynthetic pathway, requiring a series of specific enzymes.
The first committed step in the biosynthesis of many diterpenoids in the Euphorbiaceae family is the cyclization of GGPP to form casbene, a macrocyclic diterpene. researchgate.netmedcraveonline.com This reaction is catalyzed by the enzyme casbene synthase (CBS). researchgate.net From casbene, a series of oxidative and rearrangement reactions, largely mediated by cytochrome P450 enzymes, constructs the characteristic ingenane framework. researchgate.netscispace.com
Cytochrome P450 monooxygenases (CYPs or P450s) are a large family of heme-containing enzymes that play a critical role in the oxidative functionalization of various metabolites, including terpenoids. frontiersin.org In the biosynthesis of ingenol, P450s are responsible for introducing oxygen atoms at specific positions on the casbene scaffold, which facilitates subsequent cyclizations and rearrangements. researchgate.netresearchgate.net
Research has identified two key P450s from the CYP71 clan as being crucial in the early steps of ingenane skeleton formation from casbene: researchgate.net
CYP71D445 : This enzyme catalyzes the regio-specific oxidation at the C-9 position of casbene. This C-9 oxidation is a characteristic feature shared among lathyrane, jatrophane, tigliane, and ingenane diterpenoids, suggesting it is a key branching point in their biosynthesis. researchgate.net
CYP726A27 : This enzyme is responsible for the oxidation of casbene at the C-5 position. researchgate.net
These sequential oxidations are critical for setting up the subsequent ring closures that define the ingenane core. researchgate.net
The construction of the ingenane ring system is believed to proceed through an enzymatic cascade involving cyclization, oxidation, and rearrangement steps. The proposed pathway begins with casbene and leads to the lathyrane-type diterpene, jolkinol C, which is considered a key on-pathway intermediate. researchgate.net
The proposed cascade is as follows:
Cyclization : Geranylgeranyl diphosphate (GGPP) is cyclized by casbene synthase (CBS) to form the macrocyclic intermediate, casbene. researchgate.netmedcraveonline.com
Regio-specific Oxidations : Casbene undergoes two critical oxidation steps catalyzed by cytochrome P450 enzymes. First, CYP71D445 hydroxylates the C-9 position, followed by hydroxylation at the C-5 position by CYP726A27. researchgate.net
Dehydrogenation and Rearrangement : An alcohol dehydrogenase (ADH) is proposed to catalyze the dehydrogenation of the hydroxyl groups. This leads to a subsequent rearrangement and unconventional cyclization, resulting in the formation of the tricyclic lathyrane diterpene, jolkinol C. researchgate.net
From the lathyrane skeleton of jolkinol C, further intramolecular cyclizations and rearrangements are required to form the more complex tigliane and ultimately the ingenane skeletons. While the precise enzymes for these final, intricate steps are still under investigation, this cascade highlights a sophisticated enzymatic strategy to build molecular complexity from a simpler precursor. scispace.com
Esterification and Functionalization in Ingenol-3-benzoate Biosynthesis
The final step in the biosynthesis of Ingenol-3-benzoate is the esterification of the ingenol core. This involves the attachment of a benzoate (B1203000) group specifically to the hydroxyl group at the C-3 position. This functionalization is crucial for the compound's biological activity.
While the specific enzyme that catalyzes the formation of Ingenol-3-benzoate has not been definitively characterized, the mechanism is understood through the study of closely related compounds, such as ingenol-3-angelate (also known as ingenol mebutate). nih.govnih.gov The esterification is catalyzed by a class of enzymes known as acyltransferases.
Specifically, research into the biosynthesis of ingenol-3-angelate in Euphorbia peplus has identified enzymes from the BAHD acyltransferase family as being responsible for this final step. nih.gov These enzymes utilize an activated acyl-coenzyme A (CoA) molecule—in that case, angeloyl-CoA—and transfer the acyl group to the C-3 hydroxyl of ingenol. nih.govnih.gov
Benzoate Moiety Origin and Ligation Mechanisms
The benzoate moiety of ingenol-3-benzoate originates from the essential amino acid L-phenylalanine. In plants, the biosynthesis of benzoic acid is an extension of the well-established phenylpropanoid pathway pnas.orgnih.gov. The process involves the shortening of the three-carbon side chain of phenylalanine by two carbons.
The primary route for this conversion is the β-oxidative pathway, which is analogous to fatty acid catabolism. This pathway proceeds through several key enzymatic steps:
Deamination: The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia lyase (PAL) pnas.org.
CoA Ligation: Cinnamic acid is then activated by attachment to Coenzyme A (CoA), forming cinnamoyl-CoA.
β-Oxidation: The cinnamoyl-CoA molecule undergoes a series of reactions including hydration, dehydrogenation, and thiolytic cleavage. Research in petunia has identified a bifunctional enzyme, cinnamoyl-CoA hydratase-dehydrogenase (CHD), which carries out two of these intermediate steps pnas.org.
Formation of Benzoyl-CoA: The final step of the β-oxidative pathway yields benzoyl-CoA, the activated form of benzoic acid required for subsequent reactions pnas.orgresearchgate.netnih.gov.
Once synthesized, the activated benzoyl-CoA serves as the donor molecule for the esterification of the ingenol scaffold. The ligation mechanism involves the transfer of the benzoyl group from benzoyl-CoA to the hydroxyl group at the C-3 position of ingenol. This reaction is catalyzed by a specific type of enzyme known as an acyltransferase, likely a member of the BAHD (BEAT, AHCT, HCBT, DAT) family of acyl-CoA transferases. While the specific enzyme for benzoylation of ingenol has not been fully characterized, related enzymes have been identified in Euphorbia peplus that catalyze the transfer of other acyl groups, such as angelate, to the same C-3 position of the ingenol core.
Table 1: Key Steps in the Biosynthesis of Benzoyl-CoA in Plants This table is interactive. You can sort the data by clicking on the column headers.
| Step | Precursor | Key Enzyme Class | Product |
|---|---|---|---|
| 1 | L-Phenylalanine | Phenylalanine Ammonia Lyase (PAL) | trans-Cinnamic Acid |
| 2 | trans-Cinnamic Acid | CoA Ligase | Cinnamoyl-CoA |
| 3 | Cinnamoyl-CoA | Hydratase-Dehydrogenase | 3-Oxo-3-phenylpropanoyl-CoA |
Diversification of Ingenane Derivatives Through Tailoring Enzymes
The structural diversity of ingenane diterpenoids found in nature is the result of "tailoring enzymes" that modify the core ingenol scaffold. These enzymes introduce a variety of functional groups at different positions on the molecule, leading to a wide array of derivatives with distinct biological properties.
Acyltransferases are a prominent class of tailoring enzymes in the biosynthesis of ingenane esters. By utilizing different acyl-CoA donors, these enzymes can attach various ester side chains to the ingenol core. For instance, research on Euphorbia peplus, a plant known to produce ingenol mebutate (ingenol-3-angelate), has led to the identification of specific BAHD acyltransferases responsible for this diversification. These enzymes catalyze the addition of an angeloyl group to the C-3 position of ingenol. Further tailoring can occur, such as the acetylation at the C-20 position, also catalyzed by specific acyltransferases, to produce ingenol-3-angelate-20-acetate. This demonstrates a clear mechanism where tailoring enzymes generate multiple derivatives from a single precursor scaffold.
Other potential tailoring reactions that contribute to the diversification of natural products include:
Hydroxylation: Catalyzed by cytochrome P450 monooxygenases.
Methylation: Carried out by methyltransferases.
Glycosylation: Performed by glycosyltransferases.
The specific combination of tailoring enzymes present in a particular plant species determines the unique profile of ingenane derivatives it produces.
Genetic and Proteomic Approaches to Elucidate Biosynthetic Genes
Identifying the specific genes and enzymes responsible for the biosynthesis of complex natural products like ingenol-3-benzoate requires a combination of advanced molecular techniques. Modern 'omics' approaches have become indispensable tools for pathway elucidation nih.govmdpi.comresearchgate.net.
Genetic Approaches:
Transcriptomics and Co-expression Analysis: By sequencing the messenger RNA (transcriptome) from plant tissues that actively produce ingenanes, researchers can identify all the genes being expressed. Genes that are part of the same biosynthetic pathway are often co-regulated, meaning their expression levels rise and fall together. Co-expression analysis is a powerful computational method used to identify candidate genes by finding those that are expressed in the same pattern as known pathway genes (e.g., a known diterpene synthase) nih.govnih.gov.
Heterologous Expression: Once candidate genes are identified, their function can be confirmed by expressing them in a host organism that does not naturally produce the compound of interest. Nicotiana benthamiana, a species of tobacco, is widely used for the transient expression of plant genes nih.govfrontiersin.orgnih.gov. By introducing various combinations of candidate biosynthetic genes into N. benthamiana leaves, scientists can reconstruct parts of or the entire pathway and detect the production of specific intermediates or the final product, thereby confirming gene function semanticscholar.orgresearchgate.net.
Virus-Induced Gene Silencing (VIGS): VIGS is a reverse genetics technique used to downregulate the expression of a specific gene in a plant nih.gov. A non-pathogenic virus is engineered to carry a small fragment of the target gene. When the plant is infected, its natural defense mechanism recognizes and silences both the viral gene and the plant's own endogenous gene. If silencing a candidate acyltransferase gene in a Euphorbia plant leads to a significant reduction in the production of ingenol-3-benzoate, it provides strong evidence for that gene's role in the pathway. VIGS has been successfully established as a tool for gene function analysis in Euphorbia species researchgate.net.
Proteomic Approaches: Proteomics involves the large-scale study of proteins, the direct executors of biological functions. By analyzing the complete set of proteins (the proteome) in a specific tissue, researchers can identify the enzymes that are physically present and potentially active in the biosynthetic pathway mdpi.comresearchgate.net. Proteomic analysis can confirm that a gene identified at the transcript level is actually translated into a functional protein. This approach helps prioritize candidate genes identified through transcriptomics for further functional characterization, providing a more complete picture of the biosynthetic machinery.
Table 2: Methods for Elucidating Biosynthetic Genes This table is interactive. You can sort the data by clicking on the column headers.
| Approach | Method | Principle | Application Example |
|---|---|---|---|
| Genetic | Co-expression Analysis | Identifies genes with expression patterns similar to known pathway genes. | Finding candidate acyltransferases by correlating their expression with diterpene synthase genes. |
| Genetic | Heterologous Expression | Expressing candidate genes in a foreign host (N. benthamiana) to test their function. | Reconstituting the ingenol ester pathway to confirm the function of specific enzymes. |
| Genetic | Virus-Induced Gene Silencing (VIGS) | Downregulating a target gene's expression to observe the effect on metabolite production. | Silencing a candidate gene in Euphorbia to confirm its role in benzoate ligation. |
| Proteomic | Mass Spectrometry-based Proteomics | Identifies and quantifies the proteins present in a tissue sample. | Confirming the presence of biosynthetic enzymes predicted by transcriptomic data. |
Chemical Synthesis and Derivatization Strategies for Ingenol 3 Benzoate
Total Synthesis Approaches to Ingenol (B1671944) and its Analogs
The total synthesis of ingenol has been a benchmark for the development and application of new synthetic methodologies. Several research groups have successfully conquered this complex target, each employing unique strategies to construct the formidable ingenane (B1209409) core.
Retrosynthetic Analysis of the Ingenane Scaffold
The retrosynthetic analysis of the ingenane scaffold reveals the inherent complexities of its structure. The core of ingenol features a unique "inside-outside" or in,out-bicyclo[4.4.1]undecane ring system, which is a significant source of strain and a primary stereochemical hurdle. princeton.edudur.ac.uk Most retrosynthetic strategies aim to simplify this intricate three-dimensional structure by disconnecting the key rings at strategic points.
A common approach involves the disconnection of the C-ring, often leading back to a more synthetically tractable bicyclic or even monocyclic precursor. For instance, the Winkler synthesis employs a [2+2] photocycloaddition-fragmentation strategy, where the seven-membered B-ring is formed from a six-membered ring precursor. manchester.ac.uk The Baran synthesis, on the other hand, utilizes a powerful Pauson-Khand reaction to construct a key cyclopentenone intermediate, which then undergoes a pinacol-type rearrangement to establish the characteristic bridged ring system. organic-chemistry.org The Tanino and Kuwajima synthesis also features a key pinacol (B44631) rearrangement to forge the ingenane skeleton. researchgate.net
These diverse approaches highlight the various ways in which the central challenges of the ingenane scaffold can be addressed, with each retrosynthesis offering a different perspective on how to tackle the construction of the strained polycyclic core.
Key Synthetic Intermediates and Stereochemical Challenges
The journey towards the total synthesis of ingenol is punctuated by the formation of several key intermediates that are crucial for the successful construction of the target molecule. A central challenge in all syntheses is the establishment of the correct stereochemistry, particularly the trans-intrabridgehead relationship between the C-8 and C-10 positions. manchester.ac.ukacs.org This "in,out" stereochemistry is a defining feature of the ingenane core and is responsible for its significant ring strain. princeton.edu
In the Winkler synthesis, an intramolecular dioxenone photoaddition-fragmentation sequence is a pivotal step that establishes this critical C-8/C-10 trans stereochemistry. manchester.ac.uk Another significant stereochemical challenge is the control of the C-11 methyl group's orientation, which Winkler's group addressed through a highly diastereoselective Michael reaction early in the synthesis. manchester.ac.uk
The Baran synthesis cleverly navigates the stereochemical landscape by starting with the chiral monoterpene (+)-3-carene, which sets the absolute stereochemistry of the final product. organic-chemistry.orgnih.gov A key intermediate in this synthesis is a complex allenyl alkyne which undergoes a Pauson-Khand cyclization to form the core carbon skeleton. organic-chemistry.org The crucial "inside-outside" stereochemistry is then installed via a pinacol rearrangement of a protected diol intermediate. organic-chemistry.org
The dense oxygenation pattern of ingenol also presents a significant challenge, requiring selective protection and deprotection strategies throughout the synthesis, as well as late-stage oxidations to install the various hydroxyl groups with the correct stereochemistry. princeton.eduorganic-chemistry.org
Diverse Methodologies Employed in Total Synthesis (e.g., radical cyclization, cascade reactions)
The total synthesis of ingenol has served as a platform for the application and development of a wide array of powerful synthetic methodologies. These include pericyclic reactions, organometallic catalysis, and radical-mediated transformations.
Radical Cyclizations: While not as prominently featured as in other natural product syntheses, radical cyclizations have been explored in approaches to the ingenane skeleton. These reactions are valuable for forming carbon-carbon bonds under mild conditions and can be particularly useful for constructing highly substituted ring systems. wikipedia.org The general principle involves the generation of a radical species that then undergoes an intramolecular cyclization onto a multiple bond. wikipedia.org
Other key methodologies that have been pivotal in the total synthesis of ingenol include:
Pauson-Khand Reaction: A cobalt- or rhodium-catalyzed [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. This reaction was a cornerstone of the Baran synthesis. organic-chemistry.orgresearchgate.net
Pinacol Rearrangement: The acid-catalyzed rearrangement of a 1,2-diol to a carbonyl compound, which has been a key strategy for constructing the ingenane ring system in multiple syntheses. organic-chemistry.orgresearchgate.net
Ring-Closing Metathesis (RCM): While not part of the final successful syntheses by Winkler, Baran, or Tanino/Kuwajima, RCM was investigated by other groups as a potential strategy for forming one of the rings of the ingenane core. princeton.edu
Comparison of Synthetic Efficiency and Scalability for Research Purposes
| Synthesis | Key Strategy | Starting Material | Number of Steps | Overall Yield |
| Winkler (2002) | Photocycloaddition-Fragmentation | Commercially available materials | ~40 steps | Not specified in detail |
| Tanino/Kuwajima (2003) | Pinacol Rearrangement | Commercially available materials | ~37-46 steps | ~0.1% |
| Baran (2013) | Pauson-Khand/Pinacol Rearrangement | (+)-3-carene | 14 steps | ~1.2% |
Semi-synthesis of Ingenol-3-benzoate from Natural Precursors
Given the challenges associated with the total synthesis of ingenol, semi-synthesis from naturally derived precursors represents a more practical and economically viable approach for producing derivatives like ingenol-3-benzoate. Ingenol itself can be isolated in workable quantities from certain Euphorbia species, providing a readily available starting material for derivatization. researchgate.netnih.govplos.orgresearchgate.net
Strategic Functionalization of Ingenol and Related Diterpenes
The key to the semi-synthesis of ingenol-3-benzoate is the selective functionalization of the C-3 hydroxyl group of ingenol. The ingenol molecule possesses several hydroxyl groups with varying reactivities, making regioselective esterification a significant challenge. The C-3 hydroxyl group is a secondary alcohol and is generally more reactive than the tertiary hydroxyl group at C-20, but less reactive than the primary hydroxyl group at C-5.
Strategic esterification at the C-3 position can be achieved through several methods:
Direct Acylation: Under carefully controlled conditions, it is possible to achieve selective acylation of the C-3 hydroxyl group. This often involves the use of an activating agent for the benzoic acid, such as a carbodiimide, and a suitable base. The choice of solvent and temperature can also influence the regioselectivity of the reaction.
Protecting Group Strategies: To enhance selectivity, a protecting group strategy can be employed. For instance, the more reactive C-5 primary hydroxyl group can be selectively protected, followed by the esterification of the C-3 hydroxyl group with benzoic anhydride (B1165640) or benzoyl chloride. Subsequent deprotection of the C-5 hydroxyl group would then yield the desired ingenol-3-benzoate.
Enzymatic Acylation: Biocatalytic methods using lipases can offer high regioselectivity in the acylation of polyhydroxylated compounds like ingenol. These enzymatic reactions are often performed under mild conditions and can provide a greener alternative to traditional chemical methods.
The synthesis of other ingenol-3-esters, such as ingenol-3-angelate, has been well-documented and provides valuable insights into the challenges and strategies for C-3 functionalization. researchgate.net For example, the synthesis of ingenol-3-angelate highlights the importance of stereoconservative methods to prevent isomerization of the angelate moiety. researchgate.net Similar considerations for preserving the integrity of the benzoate (B1203000) group would apply in the synthesis of ingenol-3-benzoate.
Recent studies have reported the successful semi-synthesis of various ingenol-3-esters, including ingenol-3-trans-cinnamate, ingenol-3-hexanoate, and ingenol-3-dodecanoate, from ingenol extracted from the sap of Euphorbia tirucalli. researchgate.netnih.govplos.org These examples demonstrate the feasibility of selectively modifying the C-3 position of the ingenol core to generate a diverse range of analogs for biological evaluation.
Selective Esterification Techniques for C-3 Hydroxyl Group
The ingenol scaffold possesses multiple hydroxyl groups (at C-3, C-4, C-5, and C-20), necessitating highly selective methods to acylate the C-3 position specifically. The C-3 hydroxyl is a secondary alcohol, and its direct, selective esterification in the presence of the primary C-20 hydroxyl and the tertiary C-5 hydroxyl presents a significant chemical challenge.
A principal strategy to achieve this selectivity involves the use of protecting groups. researchgate.net A widely adopted and effective method is the temporary protection of the C-5 and C-20 hydroxyl groups, which are situated as a cis-diol. This diol can be selectively reacted with a ketone or an aldehyde under acidic conditions to form a cyclic acetal (B89532), most commonly an acetonide (using acetone). researchgate.netresearchgate.net This intermediate, known as ingenol-5,20-acetonide, masks the reactive C-5 and C-20 hydroxyls, leaving the C-3 hydroxyl group available for esterification. glpbio.comcaltagmedsystems.co.uk With the other hydroxyls protected, benzoic acid or its activated derivatives (like benzoyl chloride) can be reacted with the ingenol-5,20-acetonide to form the ester linkage exclusively at the C-3 position. researchgate.netresearchgate.net This method provides high regioselectivity and is a cornerstone for the semi-synthesis of ingenol-3-benzoate and its analogs. nih.gov
Protecting Group Strategies and Deprotection in Semi-synthetic Routes
Protecting group chemistry is fundamental to the multi-step synthesis of complex molecules like ingenol derivatives, ensuring that specific functional groups react in a controlled manner. oup.comthieme-connect.de The ideal protecting group is easily introduced, stable under the conditions of subsequent reactions, and readily removed without affecting the rest of the molecule. oup.com
In the context of ingenol-3-benzoate synthesis, the acetonide group serves as an efficient protecting group for the C-5 and C-20 diol. researchgate.net
Protection: The synthesis begins with ingenol, which is treated with acetone (B3395972) in the presence of an acid catalyst. This reaction forms ingenol-5,20-acetonide, a more stable intermediate where the C-5 and C-20 hydroxyls are masked within a 1,3-dioxolane (B20135) ring structure. glpbio.comcaltagmedsystems.co.uk This step is crucial as it directs any subsequent acylation reaction to the unprotected C-3 hydroxyl group. researchgate.net
Esterification: The ingenol-5,20-acetonide is then subjected to esterification with a benzoic acid derivative to yield ingenol-3-benzoate-5,20-acetonide.
Deprotection: The final step is the removal of the acetonide protecting group. This is typically achieved by treating the molecule with aqueous acid (e.g., hydrochloric acid). researchgate.net The acetal is hydrolyzed, regenerating the C-5 and C-20 hydroxyl groups and yielding the final target molecule, ingenol-3-benzoate. This deprotection step is generally performed under mild conditions to avoid unwanted side reactions or degradation of the ingenol core. researchgate.net
This protection-esterification-deprotection sequence represents a robust and reliable semi-synthetic route to ingenol-3-benzoate and a wide array of its C-3 ester analogs. researchgate.net
Synthesis of Ingenol-3-benzoate Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. For ingenol-3-benzoate, these studies involve systematically modifying its structure and assessing how these changes affect its biological functions, such as Protein Kinase C (PKC) activation and cytotoxicity. nih.govuniupo.it
Modifications at the C-3 Ester Moiety: Diverse Esters and Ethers
The ester group at the C-3 position is a critical determinant of the biological activity of ingenol derivatives. nih.gov SAR studies have explored a wide range of C-3 esters to probe the effects of chain length, branching, aromaticity, and electronic properties on potency and stability. nih.govnih.gov For instance, replacing the benzoate with various aliphatic and aromatic esters has been shown to significantly alter the compound's activity profile. nih.govresearchgate.net
Research has demonstrated that modifying the benzoate ring, such as introducing substituents, can fine-tune the biological and chemical properties. nih.gov Studies comparing various ingenol-3-benzoates and other C-3 esters have established a clear correlation between the structure of the ester moiety and the compound's chemical stability and biological effects, including cell death induction and PKCδ activation. nih.gov
| C-3 Ester Modification | Reported Rationale / Finding | Reference |
|---|---|---|
| Homologous aliphatic esters (e.g., acetate, butyrate, hexanoate, octanoate, tetradecanoate) | Tumor-promoting activity was found to be weak for short-chain esters (C2-C6) but strong for longer-chain esters (C8-C16), with maximal activity for the 3-tetradecanoate ester. | nih.gov |
| Substituted Benzoates | Investigated to correlate chemical stability and biological activity. 2,6-disubstituted benzoates with an amino group at C-2 showed potent activity. | researchgate.netnih.gov |
| trans-Cinnamate, Hexanoate, Dodecanoate | Synthesized to evaluate how different ester chains impact biological activity, such as in HIV replication studies. | researchgate.net |
| Angelate (Ingenol Mebutate) | Serves as a benchmark compound for comparing the stability and pro-inflammatory effects of newly synthesized analogs like ingenol-3-benzoates. | nih.govclinicaltrials.gov |
Alterations of the Ingenane Core Structure (e.g., epimerization, double bond saturation)
In addition to modifying the C-3 ester, alterations to the rigid ingenane core provide deeper insights into the structural requirements for activity. Modifications such as epimerization of stereocenters, saturation of double bonds, or changes in the oxidation state at various positions (e.g., C-4, C-5, C-20) have been explored. researchgate.netnih.gov
For example, the Δ7,8 double bond has been a target for modification. The corresponding saturated analog, Δ7,8-isoingenol-3-tetradecanoate, was found to be inactive as a tumor promoter, highlighting the importance of this specific structural feature for biological activity. nih.gov Similarly, modifications involving the hydroxyl groups, particularly the C-20 hydroxyl, have been shown to be critical for bioactivity. researchgate.net The development of total synthesis routes for ingenol has further expanded the possibilities for creating analogs with "deep-seated changes" to the core structure, which are not accessible through semi-synthesis from the natural product.
Introduction of Reporter Groups and Affinity Probes for Mechanistic Investigations
To elucidate the molecular mechanisms and identify the cellular binding partners of ingenol esters, chemists synthesize analogs equipped with reporter groups or affinity handles. These chemical probes are invaluable tools for chemical biology and proteomics. acs.orgnih.gov A common strategy involves incorporating a "clickable" functional group, such as an alkyne or an azide, into the ingenol structure. acs.org This allows for the covalent attachment of a reporter molecule—like a fluorophore for imaging or biotin (B1667282) for affinity purification—through highly efficient and specific bioorthogonal reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). acs.org
For example, researchers have developed synthetic routes to azido-ingenol, which can then be coupled with various alkyne-containing reporters to study its biological interactions and targets. acs.org
Development of Photoreactive Analogs for Target Identification
Photoaffinity labeling is a powerful technique used to identify the direct binding partners (targets) of a bioactive small molecule within a complex biological system. chomixbio.comnih.gov This approach involves synthesizing an analog that incorporates a photoreactive group, such as a diazirine or a benzophenone. acs.org This "fully functionalized" probe typically also contains a clickable handle for subsequent analysis. acs.orgnih.gov
When the photoreactive probe is introduced to cells or cell lysates and irradiated with UV light, the photoreactive group is activated and forms a highly reactive species (e.g., a carbene from a diazirine) that covalently cross-links the probe to any interacting proteins in close proximity. chomixbio.comnih.gov The tagged proteins can then be enriched (e.g., using the biotin handle) and identified by mass spectrometry.
A prominent example is the development of a photoreactive, clickable ingenol mebutate analog, sometimes referred to as "Ing-DAyne". chomixbio.com This probe was designed with a diazirine for photocrosslinking and an alkyne for click chemistry. acs.org Using this tool in quantitative proteomic experiments, researchers successfully identified the mitochondrial carnitine-acylcarnitine translocase (SLC25A20) as a novel functional target of the ingenol class of drugs. acs.orgnih.govchomixbio.com This discovery provided new insights into the mechanism of action beyond the known effects on PKC. nih.gov
Green Chemistry Principles in Ingenol-3-benzoate Synthesis
The twelve principles of green chemistry provide a framework for chemists to design more environmentally benign chemical processes. nih.gov Key principles relevant to the synthesis of the ingenol core, the precursor to Ingenol-3-benzoate, include the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, utilization of renewable feedstocks, and the application of catalysis. mdpi.com
A significant leap forward in the green synthesis of the ingenol core was the 14-step synthesis reported by Baran and coworkers in 2013. nih.gov This route stands in stark contrast to earlier methods, such as the 45-step synthesis by Winkler and coworkers in 2002. illinois.edu The Baran synthesis not only dramatically improved the step economy but also started from a renewable feedstock, (+)-3-carene, a component of turpentine. illinois.edunih.gov This shift from petrochemical-based starting materials to biomass-derived resources is a cornerstone of green chemistry. mdpi.com
However, even this improved synthesis is not without its environmental drawbacks. The "oxidase phase" of the Baran synthesis requires super-stoichiometric amounts of highly toxic and expensive heavy metal reagents, specifically osmium and selenium compounds, for late-stage oxidations. illinois.edu This reliance on hazardous materials conflicts with the third principle of green chemistry and presents challenges for scalability and industrial application. acsgcipr.orgillinois.edu
The final step in producing Ingenol-3-benzoate from the ingenol core is a selective esterification at the C-3 hydroxyl group. Green approaches to this type of transformation would involve using catalytic methods that avoid wasteful and hazardous reagents, potentially employing biocatalysis with enzymes like lipases to achieve high selectivity and minimize byproducts under mild conditions.
The following tables provide a comparative overview of synthetic routes to the ingenol core and define the key metrics used to evaluate their "greenness."
Table 1: Comparison of Total Synthesis Routes to the Ingenol Core
This table compares key parameters of the earlier Winkler synthesis with the more recent Baran synthesis, highlighting the significant improvements in efficiency and the use of renewable starting materials.
| Metric | Winkler Synthesis (2002) | Baran Synthesis (2013) | Green Chemistry Implication |
| Starting Material | Petrochemical-based | (+)-3-Carene (from turpentine) | The Baran synthesis utilizes a renewable feedstock, a key principle of green chemistry. illinois.edunih.gov |
| Longest Linear Sequence | 45 steps | 14 steps | A drastic reduction in step count leads to higher overall efficiency, less solvent use, and reduced waste (improved step economy). illinois.edunih.gov |
| Overall Yield | 0.0066% | 1.2% | The significantly higher yield in the Baran route means less raw material is needed per gram of product, reducing overall waste. illinois.edu |
| Key Reactions | Photocycloaddition-fragmentation | Pauson-Khand cyclization, Pinacol rearrangement | Both routes employ powerful chemical transformations to construct the complex core. |
| Use of Hazardous Reagents | Various standard reagents | Stoichiometric osmium and selenium oxides | The Baran synthesis relies on highly toxic heavy metals for oxidation, which is a significant environmental and safety concern. illinois.edu |
Table 2: Key Green Chemistry Metrics for Evaluating Synthesis
Evaluating the environmental performance of a chemical synthesis requires specific, measurable metrics. While exact values for the ingenol syntheses are not fully published, this table explains the most important metrics and their relevance.
| Metric | Formula | Ideal Value | Significance in Synthesis Evaluation |
| Atom Economy (AE) | (MW of Product / Σ MW of all Reactants) x 100% | 100% | Measures the efficiency of a reaction in converting reactant atoms into the desired product. High atom economy indicates minimal generation of byproducts. nih.gov |
| E-Factor | Total Mass of Waste (kg) / Mass of Product (kg) | 0 | A simple and powerful metric that quantifies the total waste produced per unit of product. A lower E-Factor signifies a greener process. sheldon.nlrsc.org |
| Process Mass Intensity (PMI) | Total Mass Input (kg) / Mass of Product (kg) | 1 | A holistic metric used extensively in the pharmaceutical industry that accounts for all materials (reactants, solvents, reagents, process water) used to make the product. acsgcipr.orgacsgcipr.orgnih.gov |
| Reaction Mass Efficiency (RME) | Mass of Product / Σ Mass of all Reactants | 100% | Similar to atom economy but accounts for reaction yield and stoichiometry, providing a more realistic measure of a reaction's efficiency. wiley-vch.de |
Mechanism of Action and Molecular Targets of Ingenol 3 Benzoate
Cellular Uptake, Trafficking, and Subcellular Localization Studies
The initial steps in the mechanism of action of ingenol-3-benzoate involve its passage across the cell membrane and its subsequent distribution within the cell. These processes are critical determinants of its bioactivity.
The molecular structure of ingenol-3-benzoate, characterized by its lipophilic nature, facilitates its ability to cross cellular membranes. It is widely understood that I3B and similar ingenol (B1671944) esters traverse the plasma membrane primarily via passive diffusion. This process is driven by the concentration gradient between the extracellular and intracellular environments, allowing the molecule to move across the lipid bilayer without the need for specific transport proteins. Some studies have suggested that certain compounds can lower membrane permeability. pageplace.de
Following its entry into the cell, ingenol-3-benzoate does not distribute uniformly throughout the cytoplasm. Its lipophilicity leads to a preferential association with and accumulation in cellular membranes. This includes the plasma membrane as well as the membranes of intracellular organelles such as the endoplasmic reticulum and the Golgi apparatus. science.gov This specific localization is highly relevant as many of its key molecular targets, notably Protein Kinase C (PKC) isoforms, are themselves tethered to these membrane compartments. ucl.ac.uk The perinuclear accumulation of certain substances suggests potential storage in the endoplasmic reticulum or Golgi apparatus. science.gov The strategic accumulation of I3B in these subcellular regions is a pivotal factor in its capacity to effectively modulate cellular signaling pathways.
Direct Protein Interactions and Target Identification
The biological effects of ingenol-3-benzoate are triggered by its direct binding to specific intracellular proteins. The identification of these molecular targets and the characterization of these interactions are fundamental to unraveling its complex mechanism of action.
The principal and most extensively studied molecular targets of ingenol-3-benzoate are the isoforms of Protein Kinase C (PKC). researchgate.nettrea.com PKC is a family of serine/threonine kinases that are integral to a wide array of cellular functions, including cell growth, differentiation, and apoptosis. ucl.ac.uk Ingenol-3-benzoate acts as a potent activator of PKC. researchgate.net It achieves this by binding to the C1 domain present in conventional (cPKC) and novel (nPKC) isoforms, thereby mimicking the function of the endogenous signaling molecule diacylglycerol (DAG). google.com
The binding of ingenol-3-benzoate to PKC is a result of a combination of specific hydrogen bonds and hydrophobic interactions. acs.org This interaction induces a conformational change in the PKC enzyme, which alleviates autoinhibition and enables it to phosphorylate its substrate proteins. While I3B is known to activate multiple PKC isoforms, it exhibits a degree of specificity. researchgate.net Research has demonstrated that ingenol-3-benzoate is a potent activator of several isoforms, including PKCδ. researchgate.net However, it is noteworthy that among several high-affinity PKC ligands, ingenol-3-benzoate has been found to be the least sensitive to structural changes in the binding site. acs.org
Table 1: Activation of PKC Isoforms by Ingenol-3-benzoate
| PKC Isoform | Class | Activation by Ingenol-3-benzoate |
|---|---|---|
| PKCα | Conventional (cPKC) | Yes |
| PKCβ | Conventional (cPKC) | Yes researchgate.net |
| PKCγ | Conventional (cPKC) | Yes |
| PKCδ | Novel (nPKC) | Yes researchgate.net |
| PKCε | Novel (nPKC) | Yes |
| PKCη | Novel (nPKC) | Yes |
| PKCθ | Novel (nPKC) | Yes |
| PKCζ | Atypical (aPKC) | No |
| PKCι | Atypical (aPKC) | No |
While the activation of PKC isoforms is the central event in the mechanism of action of ingenol-3-benzoate, scientific inquiry has also been directed at identifying other potential direct binding partners. ethernet.edu.et The aim of this research is to ascertain whether the full spectrum of I3B's biological activities can be exclusively attributed to PKC activation or if other receptor interactions play a role. To date, the vast body of evidence strongly supports PKC as the primary mediator of its effects. ethernet.edu.et However, the possibility of interactions with other proteins that contain C1-like domains, such as chimaerins, RasGRPs, and Munc13, remains a topic of ongoing investigation.
To achieve a more comprehensive and unbiased identification of the cellular targets of ingenol-3-benzoate, researchers have turned to chemical proteomics. univ-lorraine.fr This advanced methodology involves the design and synthesis of specialized I3B-based affinity probes. These probes are chemically modified versions of the parent compound that include a reporter tag, such as biotin (B1667282) or a fluorescent dye, and a reactive group that can form a covalent bond with target proteins. univ-lorraine.fr
By introducing these probes to cell lysates or intact cells, researchers can effectively "capture" the proteins that bind to ingenol-3-benzoate. These probe-protein complexes can then be isolated through affinity purification techniques. The captured proteins are subsequently identified using mass spectrometry. This powerful approach has been instrumental in confirming the known interactions with PKC isoforms and provides a valuable tool for discovering novel, previously uncharacterized targets. univ-lorraine.fr These studies are crucial for the "deconvolution" of the complex biological responses elicited by ingenol-3-benzoate by providing a detailed map of its direct molecular interactions within the cellular environment.
Modulation of Intracellular Signaling Pathways
Ingenol-3-benzoate, a diterpenoid ester, exerts its biological effects by intricately modulating a variety of intracellular signaling pathways. Its primary mechanism of action involves the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play a pivotal role in a myriad of cellular processes. The binding of Ingenol-3-benzoate to the C1 domain of PKC mimics the action of the endogenous second messenger diacylglycerol (DAG), leading to the activation and translocation of PKC isoforms to different cellular compartments. This activation sets off a cascade of downstream signaling events that collectively influence cell fate.
Regulation of Cell Proliferation and Apoptosis Signaling Cascades
Ingenol-3-benzoate has been shown to be a potent modulator of cell proliferation and apoptosis, primarily through its activation of PKC. nih.govmedchemexpress.com The activation of specific PKC isoforms, particularly PKC-delta, has been linked to the induction of apoptosis in various cancer cell lines. nih.govnih.gov This pro-apoptotic effect is mediated through the activation of the caspase cascade, a family of proteases that execute programmed cell death. Specifically, the derivative Ingenol 3,20-dibenzoate has been demonstrated to induce apoptosis via the activation of caspase-3. nih.gov
The regulation of apoptosis by Ingenol-3-benzoate also involves the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. nih.govbohrium.comyoutube.com While direct studies on Ingenol-3-benzoate's effect on all Bcl-2 family members are limited, the activation of PKC is known to influence the expression and activity of these proteins, thereby tipping the balance towards apoptosis. For instance, the activation of PKC can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while promoting the activity of pro-apoptotic members like Bax and Bak. nih.govmdpi.com
It is noteworthy that the cellular context and the specific PKC isoforms expressed can dictate the outcome of Ingenol-3-benzoate treatment. In some instances, the activation of certain PKC isoforms, such as PKC-theta in T-cells, by the related compound Ingenol-3-angelate has been shown to have an anti-apoptotic effect, highlighting the complexity of its regulatory role. nih.gov
Impact on Autophagy and Lysosomal Pathways
There is currently a lack of publicly available scientific literature specifically detailing the impact of Ingenol-3-benzoate on autophagy and lysosomal pathways. While some studies on related ingenol compounds and other PKC activators suggest a potential link between PKC activation and the modulation of autophagy, direct experimental evidence for Ingenol-3-benzoate is not available. researchgate.netmedchemexpress.comejgo.nettargetmol.com For example, a related compound, euphol, has been shown to induce autophagy in pancreatic cancer cells. researchgate.net Furthermore, some research suggests that certain PKC agonists can enhance lysosome biogenesis. researchgate.netacs.org However, without specific studies on Ingenol-3-benzoate, its precise role in these cellular processes remains to be elucidated.
Influence on Inflammatory and Immune Signaling Networks (e.g., NF-κB, MAPK)
Ingenol-3-benzoate is a potent modulator of inflammatory and immune signaling networks, largely through its ability to activate PKC, a key upstream regulator of these pathways. The activation of PKC by Ingenol-3-benzoate and its derivatives has been shown to trigger the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. medchemexpress.comnih.govresearchgate.net
The NF-κB pathway, a central regulator of inflammation and immunity, is activated downstream of PKC. nih.gov This activation typically involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes. nih.gov Studies with the related compound Ingenol-3-angelate have demonstrated the activation of NF-κB downstream of PKC, leading to the expression of various inflammatory mediators. nih.gov
The MAPK pathways, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are also significantly influenced by Ingenol-3-benzoate. nih.gov Activation of PKC can lead to the phosphorylation and activation of components of the MAPK cascade. nih.gov For instance, studies on Ingenol-3-angelate have shown increased phosphorylation of ERK, JNK, and p38 MAPK in cancer cells. nih.govnih.gov The sustained activation of JNK and p38 pathways, in particular, has been linked to the induction of apoptosis. nih.gov
| Signaling Pathway | Key Proteins/Complexes Affected by Ingenol-3-benzoate (or related compounds) | Observed Effect | Reference |
| NF-κB | IKK complex, IκB, NF-κB dimers | Activation of pathway, nuclear translocation of NF-κB, induction of pro-inflammatory genes. | nih.govnih.gov |
| MAPK | Raf, MEK, ERK, JNK, p38 | Phosphorylation and activation of the cascade, leading to modulation of cell proliferation and apoptosis. | nih.govnih.govnih.gov |
Effects on Cell Cycle Progression and Checkpoint Control
Ingenol-3-benzoate and its derivatives have been demonstrated to influence cell cycle progression, often leading to cell cycle arrest at specific checkpoints. nih.gov The activation of PKC by these compounds can modulate the activity of key cell cycle regulators, including cyclins and cyclin-dependent kinases (CDKs).
Research on the related compound Ingenol 3,20-dibenzoate has shown that it can induce cell cycle arrest at the G2/M checkpoint in Jurkat cells. nih.gov This arrest is associated with the induction of apoptosis. Similarly, studies with Ingenol-3-angelate have reported a decrease in the S phase population of colon cancer cells, indicative of cell cycle modulation. nih.gov The precise molecular mechanisms, including the specific cyclins and CDKs targeted by Ingenol-3-benzoate, are still under investigation, but the activation of PKC is considered a central event in mediating these effects.
Transcriptomic, Proteomic, and Metabolomic Profiling of Cellular Responses
Gene Expression Alterations in Response to Ingenol-3-benzoate Treatment
Currently, there is a lack of publicly available, detailed transcriptomic studies specifically focused on the global gene expression alterations in response to Ingenol-3-benzoate treatment. While some research on related ingenol compounds, such as Ingenol Mebutate, has involved transcriptional profiling, these findings cannot be directly extrapolated to Ingenol-3-benzoate without specific experimental validation. researchgate.netresearchgate.netresearchgate.net
However, based on its known mechanism of action as a PKC activator and its influence on signaling pathways like NF-κB and MAPK, it can be inferred that Ingenol-3-benzoate treatment would lead to significant changes in the expression of genes involved in:
Inflammation and Immunity: Upregulation of cytokines, chemokines, and adhesion molecules. nih.govresearchgate.net
Apoptosis: Modulation of the expression of Bcl-2 family members and other apoptosis-related genes. nih.govnih.gov
Cell Cycle Control: Alterations in the expression of cyclins, CDKs, and cell cycle checkpoint proteins. nih.govnih.gov
Cell Proliferation and Differentiation: Changes in the expression of genes regulating cell growth and differentiation. nih.gov
One study on Ingenol-3-monobenzoate did show that it can inhibit the gene expression of phosphoenolpyruvate (B93156) carboxykinase, a key enzyme in gluconeogenesis. medchemexpress.comresearchgate.netmedchemexpress.commedchemexpress.com
Changes in Protein Abundance and Post-Translational Modifications
The primary molecular mechanism of Ingenol-3-benzoate involves the direct activation of Protein Kinase C (PKC) isozymes. ethernet.edu.etmedchemexpress.com This interaction initiates a cascade of downstream signaling events, fundamentally altering protein function through post-translational modifications, most notably phosphorylation. While comprehensive proteomic studies detailing global changes in protein abundance specifically for Ingenol-3-benzoate are not extensively available in the reviewed scientific literature, the profound effects on PKC activation and its subsequent signaling pathways are well-documented for the ingenol class of compounds.
Ingenol-3-benzoate, like other active ingenol esters, binds to the C1 domain of PKC, a region typically engaged by the endogenous second messenger diacylglycerol. nih.gov This binding event induces a conformational change in the PKC enzyme, leading to its activation. A critical post-translational event following binding is the translocation of PKC isozymes from the cytosol to various cellular compartments, including the plasma membrane, nuclear membrane, and mitochondria. nih.govnih.gov This translocation is a hallmark of PKC activation and is essential for the enzyme to access and phosphorylate its substrates.
The activation of PKC by ingenols leads to the phosphorylation of a multitude of downstream protein targets. One of the key pathways affected is the Ras/Raf/MEK/ERK signaling cascade, where a series of kinases are sequentially phosphorylated and activated. nih.gov Specifically, studies on the related compound ingenol mebutate have demonstrated that its effects are mediated through the PKCδ/MEK/ERK pathway. nih.gov This phosphorylation cascade ultimately leads to the activation of transcription factors that can alter the expression of various proteins.
Furthermore, different PKC isoforms can be selectively activated by ingenol compounds, which can lead to varied cellular responses. For instance, Ingenol 3,20-dibenzoate, a related molecule, has been shown to induce the selective translocation of novel PKC isoforms δ, ε, and θ, as well as PKCμ (also known as PKD). medchemexpress.com The activation of PKCδ, in particular, has been linked to the pro-apoptotic effects of some ingenols. nih.gov In T-cells, however, the activation of PKCθ by a related ingenol was found to have an anti-apoptotic effect, highlighting the cell-type-specific nature of these responses. nih.gov
The table below summarizes the PKC isoforms that are known to be activated by the ingenol class of compounds, which includes Ingenol-3-benzoate.
| PKC Isoform Class | Specific Isoforms Activated by Ingenols | References |
| Classical | α, β, γ | nih.gov |
| Novel | δ, ε, η, θ | medchemexpress.comnih.gov |
| Atypical-related | μ (PKD) | medchemexpress.com |
Global Metabolic Shifts Induced by Ingenol-3-benzoate
Detailed metabolomic profiling studies focused exclusively on the global metabolic shifts induced by Ingenol-3-benzoate are limited in the available scientific literature. However, specific and significant metabolic consequences of its action have been identified, primarily stemming from its ability to modulate key metabolic enzymes through PKC-mediated signaling.
A notable metabolic effect of Ingenol-3-benzoate is the inhibition of gluconeogenesis, the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. This is achieved through the inhibition of the gene expression of a critical enzyme in this pathway, phosphoenolpyruvate carboxykinase (PEPCK). medchemexpress.com By downregulating the expression of PEPCK, Ingenol-3-benzoate effectively curtails the rate of hepatic glucose production. This action underscores a direct link between the compound's mechanism of action and a significant global metabolic pathway.
The table below details the specific metabolic impact of Ingenol-3-benzoate on gluconeogenesis.
| Metabolic Pathway | Key Enzyme Affected | Effect of Ingenol-3-benzoate | Consequence | References |
| Gluconeogenesis | Phosphoenolpyruvate carboxykinase (PEPCK) | Inhibition of gene expression | Reduction in the rate of gluconeogenesis | medchemexpress.com |
While a comprehensive picture of the metabolic remodeling induced by Ingenol-3-benzoate is yet to be fully elucidated, the activation of PKC, its primary target, is known to have widespread implications for cellular metabolism. PKC activation can influence glucose transport, lipid metabolism, and other fundamental metabolic processes. Therefore, it is plausible that Ingenol-3-benzoate induces broader metabolic shifts beyond the inhibition of gluconeogenesis, though further specific research is required to confirm these.
Preclinical Pharmacological Activities and Biological Potency of Ingenol 3 Benzoate
In Vitro Biological Activities in Cell-Based Assays
The in vitro effects of ingenol (B1671944) esters, including Ingenol-3-benzoate, have been evaluated across a range of cell-based assays to determine their cytotoxic, cell death-inducing, and modulatory properties. These studies primarily leverage the compound's ability to activate Protein Kinase C (PKC) isoforms. nih.govnih.gov
Anti-proliferative and Cytotoxic Effects in Various Eukaryotic Cell Lines
Ingenol-3-benzoate and its analogues demonstrate significant anti-proliferative and cytotoxic effects across various cancer cell lines. This activity is closely linked to their structure and ability to activate PKC. nih.gov
Research comparing a series of Ingenol-3-benzoates with the well-studied Ingenol-3-angelate (also known as ingenol mebutate) has been conducted to establish structure-activity relationships. nih.gov The cytotoxic potency of these compounds varies depending on the specific cell line. For instance, the related compound Ingenol-3-angelate has been shown to suppress the growth of human melanoma cell lines A2058 and HT144 with IC₅₀ values of 38 µM and 46 µM, respectively. nih.gov It also inhibited proliferation in WEHI-231 (murine B-cell lymphoma), HOP-92 (non-small cell lung cancer), and Colo-205 (colon adenocarcinoma) cell lines. nih.gov
A derivative, 3-O-angeloyl-20-O-acetyl ingenol, exhibited even more potent cytotoxicity against the K562 chronic myeloid leukemia cell line than its parent compound, ingenol mebutate. mdpi.comnih.gov These findings underscore the potent cytotoxic nature of the ingenol scaffold, which is shared by Ingenol-3-benzoate.
| Compound | Cell Line | Cell Type | Reported IC₅₀ | Source |
|---|---|---|---|---|
| Ingenol-3-angelate | A2058 | Human Melanoma | 38 µM | nih.gov |
| Ingenol-3-angelate | HT144 | Human Melanoma | 46 µM | nih.gov |
| Ingenol-3-angelate | Colo205 | Colon Adenocarcinoma | Data available | nih.govnih.gov |
| Ingenol-3-angelate | WEHI-231 | Murine B-cell Lymphoma | Data available | nih.gov |
| 3-O-angeloyl-20-O-acetyl ingenol | K562 | Chronic Myeloid Leukemia | Potent Activity | mdpi.comnih.gov |
Induction of Cell Death Phenotypes (e.g., apoptosis, necroptosis, autophagy)
Ingenol esters are known to induce multiple forms of cell death, primarily through the activation of PKCδ. nih.gov The dominant cell death pathway can depend on the compound's concentration and the specific cell line.
Apoptosis and Necrosis: Studies on Ingenol-3-benzoates confirm their ability to induce cell death. nih.gov Research on the closely related Ingenol-3-angelate (PEP005) provides more detailed insights into these mechanisms. At high concentrations (e.g., 100 µg/mL), Ingenol-3-angelate primarily induces necrosis in melanoma cells. nih.gov However, in a subset of cell lines, it also triggers caspase-dependent apoptosis, which is associated with changes in the mitochondrial membrane potential. nih.govnih.gov This apoptotic induction involves the activation of caspase-9 and caspase-3. nih.gov Similarly, Ingenol 3,20-dibenzoate, another analogue, is reported to induce morphologically typical apoptosis. medchemexpress.com In some contexts, such as the treatment of anogenital warts, ingenol mebutate leads to rapid necrosis within hours of application. mdpi.com
Necroptosis and Autophagy: While the induction of apoptosis and necrosis by ingenol esters is well-documented, specific research detailing the induction of necroptosis or autophagy by Ingenol-3-benzoate is not prominently available in the reviewed literature. Autophagy is a cellular degradation process that can either promote survival or mediate cell death, while necroptosis is a form of programmed necrosis. nih.gov The current body of evidence for ingenol compounds focuses heavily on the apoptosis-necrosis axis.
Immunomodulatory Effects on Immune Cell Subsets
Ingenol-3-benzoate and its analogues exert significant immunomodulatory effects by influencing various immune cells, often initiated by a pro-inflammatory response that leads to a broader anti-tumor immunity. nih.gov
Neutrophils: Ingenol-3-angelate promotes the recruitment of cytotoxic neutrophils by directly activating vascular endothelial cells. This activation is dependent on PKCδ and leads to the upregulation of adhesion molecules like E-selectin and ICAM-1, as well as the chemokine IL-8. nih.gov
T-Cells: The compound can enhance the proliferation and cytokine release of activated T-cells. nih.gov In vivo studies with a nanoparticle formulation of ingenol mebutate showed that it promoted Th1 polarization by increasing levels of Th1 cytokines (IL-12, IL-2, IFN-γ, TNF-α) and accelerated the expansion of CD4+ and CD8+ T cells while depleting regulatory T cells. nih.gov
B-Cells: Ingenol-3-angelate has been shown to enhance the B-cell inhibitory capacity of mesenchymal stem cells (MSCs). nih.gov When MSCs are treated with the compound, they gain the ability to inhibit IgM production by B-cells in a manner dependent on Transforming Growth Factor-beta 1 (TGF-β1). mdpi.comnih.gov
Anti-inflammatory Properties in Cellular Models
The inflammatory properties of Ingenol-3-benzoate are complex, exhibiting both pro- and anti-inflammatory activities depending on the cellular context and experimental model.
Initially, Ingenol-3-benzoate is characterized by its pro-inflammatory effects, which are considered integral to its therapeutic action in skin lesions. nih.gov It induces the release of cytokines and an oxidative burst, mediated by PKCδ activation. nih.gov In WEHI-231 cells, Ingenol-3-angelate induced a higher level of the inflammatory cytokine IL-6 compared to the classic PKC activator phorbol (B1677699) 12-myristate 13-acetate (PMA). nih.gov
Conversely, in other models, the compound demonstrates clear anti-inflammatory properties. In human melanoma cells, Ingenol-3-angelate was found to inhibit the expression of key inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). nih.gov This dual role suggests that the compound triggers a targeted, acute inflammatory response against tumor cells, which ultimately resolves and can be characterized as having a net anti-inflammatory and anti-tumor outcome. nih.govnih.gov
Antiviral and Antimicrobial Activities in Research Systems
The ingenol class of compounds has shown potential antiviral and antimicrobial activities, although specific data for Ingenol-3-benzoate is limited. The evidence largely comes from studies of other ingenol esters.
Antiviral Activity: Ingenol-3-palmitate has been identified as a potent inhibitor of HIV-1 with an IC₅₀ value of 4.1 nM. medchemexpress.com Furthermore, synthetic ingenol esters have been engineered to maximize the reversal of HIV-1 latency, a key strategy in viral eradication research. nih.gov
Antimicrobial Activity: There is evidence of indirect antimicrobial effects. Ingenol mebutate was found to significantly induce the expression of antimicrobial peptides (AMPs) in primary human keratinocytes, specifically Ribonuclease A Family Member 7 (RNase7) and human beta-defensin 3 (HBD3). This action may contribute to the resistance against secondary bacterial infections observed clinically when the compound is used topically. nih.gov
In Vivo Biological Activity in Preclinical Animal Models
Preclinical studies in animal models have corroborated the in vitro findings, demonstrating the anti-tumor and immunomodulatory efficacy of ingenol esters in a living system. mdpi.com
In mouse models, topical application of Ingenol-3-angelate effectively inhibited the growth of subcutaneous tumors, including squamous cell carcinoma and melanoma. nih.govnih.gov This anti-tumor activity is linked to its ability to cause vascular damage within the tumor. nih.govmattek.com
Furthermore, in a 7,12-dimethylbenz(a)anthracene (DMBA)-induced skin carcinogenesis model, Ingenol-3-angelate suppressed tumor growth by inducing apoptosis. nih.gov It also demonstrated anti-inflammatory effects in vivo by inhibiting 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation and epidermal hyperplasia in mouse skin. nih.gov In a different therapeutic context, Ingenol-3-angelate-treated mesenchymal stem cells were shown to significantly ameliorate symptoms in a mouse model of systemic lupus erythematosus (MRL.faslpr mice). nih.gov
| Compound | Animal Model | Condition | Key Findings | Source |
|---|---|---|---|---|
| Ingenol-3-angelate | Nude Mice | Subcutaneous PAM212 (SCC) & B16 (Melanoma) Tumors | Inhibited tumor growth; caused vascular damage. | nih.govmattek.com |
| Ingenol-3-angelate | ICR Mice | DMBA-induced Skin Carcinogenesis | Suppressed tumor growth and count. | nih.gov |
| Ingenol-3-angelate | ICR Mice | TPA-induced Skin Inflammation | Inhibited inflammation and epidermal hyperplasia. | nih.gov |
| Ingenol-3-angelate (via MSCs) | MRL.faslpr Mice | Systemic Lupus Erythematosus | Ameliorated lupus symptoms. | mdpi.comnih.gov |
| Ingenol-3-mebutate (nanoparticle) | S180 Tumor-bearing Mice | Sarcoma | Showed significant antitumor effect and pro-immune (Th1) response. | nih.gov |
Proof-of-Concept Studies in Murine Models of Disease (e.g., tumor xenografts, inflammatory models)
Preclinical evaluation in murine models has been fundamental to understanding the therapeutic potential of ingenane (B1209409) diterpenoids, particularly for ingenol-3-angelate (I3A), a close structural analog of ingenol-3-benzoate. These studies have provided a strong rationale for their development in oncology and inflammatory diseases.
In the realm of oncology, topical application of I3A has demonstrated significant antitumor activity in various murine xenograft models. Studies have shown that I3A can inhibit the growth of subcutaneous tumors, including mouse squamous cell carcinoma (PAM212) and melanoma (B16). nih.gov Notably, this effect on subcutaneous tumors was unique to I3A and not observed with the potent protein kinase C (PKC) activator phorbol 12-myristate 13-acetate (PMA), suggesting a distinct mechanism of action. nih.gov Further research in a 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced skin carcinogenesis mouse model revealed that I3A treatment suppressed the development of papillomas, with a significant reduction in the average tumor count per mouse over a 16-week period. nih.gov The antitumor effects in these models are often associated with the induction of apoptosis in the tumor cells. nih.gov For instance, in melanoma xenografts, I3A was shown to induce apoptosis, contributing to its therapeutic effect. nih.gov
Beyond cancer, the anti-inflammatory properties of ingenol esters have been investigated. In a mouse model where skin inflammation was induced by topically applied TPA (12-O-tetradecanoylphorbol-13-acetate), subsequent treatment with I3A led to a dose-dependent reduction in the expression of key inflammatory genes. nih.gov Additionally, in a murine model of the autoimmune disease lupus (MRL.fas lpr mice), ingenol-3-angelate was found to enhance the B cell inhibitory capacity of mesenchymal stem cells (MSCs), leading to a significant alleviation of lupus symptoms. mdpi.com This highlights a potential role for ingenol compounds in modulating autoimmune responses.
Table 1: Summary of Ingenol Ester Activity in Murine Models
| Compound | Murine Model | Key Findings | Reference(s) |
| Ingenol-3-angelate (I3A/PEP005) | Subcutaneous PAM212 (SCC) and B16 (melanoma) xenografts | Topical application inhibited subcutaneous tumor growth. | nih.gov |
| Ingenol-3-angelate (I3A/PEP005) | DMBA-induced skin carcinogenesis model | Suppressed papilloma growth and reduced weekly tumor count. | nih.gov |
| Ingenol-3-angelate (I3A/PEP005) | TPA-induced skin inflammation model | Caused a dose-dependent reduction in the expression of Cox-2, iNOS, and NF-κB. | nih.gov |
| Ingenol-3-angelate (I3A) | MRL.fas lpr mice (Lupus model) | Enhanced the therapeutic effects of mesenchymal stem cells, alleviating disease symptoms. | mdpi.com |
| Ingenol-3-angelate (I3A/PEP005) | Human melanoma xenografts in nude mice | Showed activity against melanoma xenografts. | nih.gov |
Target Engagement and Pharmacodynamic Biomarker Evaluation in Animal Studies
The primary molecular target of ingenol-3-benzoate and related esters is Protein Kinase C (PKC). medchemexpress.com In vitro binding assays have determined that ingenol-3-benzoate binds to and activates PKC with a high affinity, showing a Ki value of 0.14 nM. medchemexpress.commedchemexpress.com Studies focusing on ingenol 3-benzoates have confirmed that their biological activity, including pro-inflammatory effects and cell death induction, is correlated with the activation of PKCδ. nih.gov Molecular modeling has further corroborated the essential interactions between these compounds and the C1 domain of PKCδ. nih.gov
Pharmacodynamic biomarker studies in animal models, primarily using the analog ingenol-3-angelate (I3A), have provided significant insights into the in vivo mechanisms. Following topical application of I3A on mouse skin with TPA-induced inflammation, a dose-dependent reduction in the expression of several key biomarkers was observed. These include the inflammatory enzymes cyclooxygenase-2 (Cox-2) and inducible nitric oxide synthase (iNOS), as well as the transcription factors NF-κB and AP-1. nih.gov
In tumor models, I3A treatment led to a significant modulation of biomarkers related to cell proliferation and apoptosis. Immunohistochemical analysis of skin from DMBA-induced mice showed a dose-dependent decrease in the proliferation marker Proliferating Cell Nuclear Antigen (PCNA). nih.gov Concurrently, there was an increase in markers of apoptosis, such as activated caspase-3 and positive TUNEL staining. nih.gov
Furthermore, I3A has been shown to engage the tumor microenvironment by activating vascular endothelial cells. This activation, dependent on PKCδ, leads to the upregulation of adhesion molecules like E-selectin and ICAM-1, and the chemokine IL-8, which collectively promote the recruitment of cytotoxic neutrophils to the tumor site. nih.gov This inflammatory infiltrate, characterized by T lymphocytes, macrophages, and natural killer cells, is a key pharmacodynamic marker of the drug's activity. nih.gov
Investigation of Mode of Action in Complex Biological Systems
The mode of action for ingenol esters is multifaceted, involving a dual mechanism that combines direct cytotoxicity with the induction of a targeted immune response. nih.gov The initial phase is characterized by rapid induction of cell death in the treated area. nih.govdrugbank.com Studies with I3A show that at higher concentrations, this occurs primarily through necrosis, while at lower concentrations, it triggers apoptosis. nih.govnih.gov This cell death is often dependent on the activation of specific PKC isoforms, particularly PKCδ. nih.gov
Following the initial cytotoxic phase, a robust inflammatory response is initiated. This is not merely a side effect but a crucial component of the therapeutic mechanism. nih.gov The activation of PKC in endothelial cells and keratinocytes leads to the release of cytokines and chemokines (e.g., IL-8, TNF-α) and the upregulation of cell adhesion molecules. nih.govnih.gov This creates a pro-inflammatory microenvironment that facilitates the infiltration of immune cells, most notably neutrophils. nih.govnih.gov These recruited neutrophils are essential for the clearance of remaining tumor cells through antibody-dependent cellular cytotoxicity (ADCC). nih.gov
Interestingly, some activities of ingenol derivatives may be independent of PKC activation. For example, studies with ingenol 3,20-dibenzoate showed that it could induce apoptosis in Jurkat cells through a pathway that was not affected by a broad-spectrum PKC inhibitor, suggesting the involvement of distinct signaling pathways for apoptosis and PKC activation. nih.gov Another critical aspect of the mode of action, demonstrated with I3A, involves its ability to traverse the epidermis and directly damage the tumor vasculature, a property not shared by other PKC activators like PMA. nih.gov This disruption of the tumor's blood supply contributes significantly to its anti-tumor efficacy. nih.gov
Combinatorial Research Strategies with Other Bioactive Agents in Vivo
The immunostimulatory properties of ingenol esters make them attractive candidates for combination therapies, particularly with immunotherapies. Preclinical research has shown that the local, transient inflammation induced by ingenol-3-angelate (I3A) can act as an in situ vaccine.
A key study demonstrated that the cure of subcutaneous tumors in mice using topical I3A generated a systemic, tumor-specific CD8+ T cell response capable of attacking distant metastases. researchgate.net This effect was further enhanced when I3A treatment was combined with CD8+ T cell-based immunotherapies, leading to greater regression of metastatic disease. researchgate.net The underlying mechanism involves I3A acting as a potent adjuvant, promoting the maturation of dendritic cells, as evidenced by the upregulation of co-stimulatory molecules CD80 and CD86. researchgate.net
There is also a strong rationale for combining ingenol esters with conventional chemotherapy. The activation of PKCδ by compounds like I3A is known to have pro-apoptotic effects in various cancer cells, including leukemia, suggesting a potential synergy with cytotoxic drugs that also induce apoptosis. nih.gov
Emerging in vitro evidence points to other promising combinations. For instance, I3A has been shown to increase the expression of the B7-H3 antigen on the surface of osteosarcoma cells. nih.gov This suggests a novel strategy where I3A could be used to "paint" tumors, making them better targets for B7-H3-directed CAR T cell therapy. nih.gov Another successful in vivo combination involved the use of I3A with mesenchymal stem cells (MSCs) in a murine lupus model, where I3A enhanced the immunosuppressive function of the MSCs, leading to improved therapeutic outcomes. mdpi.com
Comparative Biological Activity with Other Ingenane Diterpenoids
The biological activity of ingenane diterpenoids is highly dependent on the esterification pattern at various hydroxyl groups of the core ingenol structure. Ingenol-3-benzoate belongs to a family of compounds that have been extensively studied and compared, most notably against ingenol-3-angelate (I3A, ingenol mebutate), which was developed as a topical agent for actinic keratosis. researchgate.net
Studies directly comparing a series of ingenol 3-benzoates with I3A found a clear correlation between chemical structure, stability, and biological activity. nih.gov These activities included pro-inflammatory effects, induction of cell death, and activation of PKCδ. nih.gov While both classes of compounds operate through PKC activation, the nature of the ester group influences potency and cellular response.
For example, when compared to the classic phorbol ester PKC activator, PMA, I3A exhibits a distinct profile. While both compounds bind to PKC, I3A is generally less potent at inhibiting cell proliferation but can be equally or more potent at inducing the translocation of PKC isoforms from the cytosol to cellular membranes. researchgate.netnih.gov Furthermore, I3A was found to induce significantly higher levels of the inflammatory cytokine IL-6 compared to PMA in WEHI-231 cells, highlighting differences in the downstream signaling cascade they initiate. researchgate.netnih.gov
The ester group at other positions also critically modulates activity. Ingenol 3,20-dibenzoate (IDB) is a potent activator of classical PKC isoforms and an effective inducer of apoptosis. medchemexpress.comnih.govresearchgate.net In contrast, the parent ingenol core molecule is largely inactive. nih.gov A library of novel synthetic ingenols demonstrated that esterification at the C-3 hydroxyl group is essential for activity, and compounds featuring an α-β-unsaturated moiety, like the angelate in I3A, were particularly potent in reactivating latent HIV-1. nih.gov
Recent studies have identified other naturally occurring ingenanes with potent activity. For instance, two derivatives isolated from Euphorbia trigona, 17-acetoxyingenol 3-angelate 20-acetate and 17-acetoxyingenol 3-angelate 5,20-diacetate, showed significantly stronger cytotoxic activity on keratinocytes than I3A. nih.gov This continuous exploration of structure-activity relationships (SAR) underscores the potential to fine-tune the biological profile of ingenol-based compounds for various therapeutic applications.
Table 2: Comparative Activity of Selected Ingenane Diterpenoids
| Compound | Target / Assay | Potency / Effect | Reference(s) |
| Ingenol-3-benzoate | PKC Binding | Ki = 0.14 nM | medchemexpress.commedchemexpress.com |
| Ingenol-3-angelate (I3A) | PKC Binding (PKC-α, β, γ, δ, ε) | Ki = 0.105 - 0.376 nM | medchemexpress.com |
| Ingenol-3-angelate (I3A) | Keratinocyte Cytotoxicity | IC50 = 0.84 µM | nih.gov |
| Ingenol 3,20-dibenzoate (IDB) | PKC Activation | Potent activator of classical and novel PKC isoforms. | medchemexpress.comnih.gov |
| Ingenol 3,20-dibenzoate (IDB) | Apoptosis Induction (Jurkat cells) | Induces apoptosis via caspase-3 pathway. | nih.gov |
| 17-acetoxyingenol 3-angelate 20-acetate | Keratinocyte Cytotoxicity | IC50 = 0.39 µM (stronger than I3A) | nih.gov |
| 17-acetoxyingenol 3-angelate 5,20-diacetate | Keratinocyte Cytotoxicity | IC50 = 0.32 µM (stronger than I3A) | nih.gov |
| Ingenol (core molecule) | HIV Latency Reversal | Inactive | nih.gov |
| Phorbol 12-myristate 13-acetate (PMA) | IL-6 Secretion (WEHI-231 cells) | Less potent than I3A. | researchgate.netnih.gov |
Structure Activity Relationship Sar Studies of Ingenol 3 Benzoate Analogs
Importance of the Ingenane (B1209409) Core Structure for Biological Potency
Contributions of the A, B, and C Ring Systems
The ingenane core is characterized by its complex ring system, comprising A, B, and C rings, which are integral to its biological interactions. Ingenane-type diterpenoids, in general, have demonstrated significant anti-inflammatory and cytotoxic activities nih.govmdpi.comresearchgate.net. The specific arrangement and functionalization of these ring systems provide the structural framework that dictates how the molecule interacts with biological targets, such as protein kinase C (PKC) acs.org. Modifications to these core rings can dramatically alter potency uq.edu.au.
Influence of the Ester Moiety at C-3 on Activity
The ester group attached to the hydroxyl group at the C-3 position of the ingenol (B1671944) core is critically important for the biological activity of these compounds mdpi.comnih.govresearchgate.net. The unmodified ingenol core itself is generally considered inactive, highlighting the necessity of esterification for eliciting biological responses nih.gov.
Variation of Ester Chain Length and Branching
SAR studies have revealed that the nature, length, and branching of the ester chain at the C-3 position significantly impact the potency of ingenol derivatives. For instance, in studies evaluating tumor-promoting activity, a clear trend was observed with homologous aliphatic esters: shorter chains (acetate, butyrate, hexanoate) exhibited weak to very weak promoting activity, while longer chains (octanoate to hexadecanoate) demonstrated strong promoting activity. Ingenol-3-tetradecanoate (3-TI) was identified as having maximal activity, serving as a prototype for potent 3-esters of the ingenane type nih.gov.
Data Table 1: SAR of Ingenol-3-Aliphatic Esters (Tumor Promotion Activity)
| Ester Group at C-3 | Tumor-Promoting Activity |
| Acetate | Very weak promoter |
| Butyrate | Weak promoter |
| Hexanoate | Weak promoter |
| Octanoate | Strong promoter |
| Decanoate | Strong promoter |
| Dodecanoate | Strong promoter |
| Tetradecanoate (3-TI) | Maximal activity (prototype) |
| Hexadecanoate (3-HI) | Practically inactive (as tumorigen), strong response (as promoter) |
In other contexts, such as HIV-1 latency reversal, variations in ester groups also lead to differences in potency and cytotoxicity. For example, ingenol-3-angelate (found in ingenol mebutate) and ingenol-3-hexanoate show potent activity, with ingenol-3,20-dibenzoate exhibiting particularly high potency in latency reversal assays with low cytotoxicity benchchem.com.
Data Table 2: Comparative Potency and Cytotoxicity of Ingenol Esters (HIV-1 Latency Reversal)
| Compound | Ester Group(s) at C-3/C-20 | EC50 (nM) | Cytotoxicity (CC50, μM) |
| Ingenol 3,20-dibenzoate (IDB) | 3-benzoate, 20-benzoate | 4.2 | >50 |
| Ingenol-3-angelate (Ing M) | 3-angelate | 8.7 | 42.1 |
| Ingenol-3-hexanoate | 3-hexanoate | 12.8 | 38.4 |
Impact of Aromatic vs. Aliphatic Ester Groups
The nature of the ester group, whether aromatic or aliphatic, influences the compound's properties, including its biological activity and toxicity profile. Aromatic esters, such as the benzoate (B1203000) group, have been suggested to reduce toxicity compared to longer aliphatic esters benchchem.com. Ingenol-3-benzoate and its derivatives have been synthesized and evaluated for their biological effects, including interactions with protein kinase C (PKC) acs.orgnih.govresearchgate.net. While ingenol-3-angelate (ingenol mebutate) is a well-known example of an ingenol ester with significant therapeutic applications, the incorporation of benzoate moieties at the C-3 position has also been explored, demonstrating potent modulation of PKC and anticancer activity acs.orgnih.govresearchgate.net.
Effects of Hydrolysis and Esterase Activity on SAR
The esterified 3-hydroxyl group is crucial for the biological efficacy of ingenol derivatives, implying that hydrolysis or interaction with cellular esterases plays a role in their mechanism of action mdpi.comresearchgate.net. Ester prodrugs often rely on the overexpression of esterases in target cells or tissues for the release of the active drug scirp.org. While specific studies detailing the SAR of ingenol-3-benzoate analogs in relation to their hydrolysis rates by specific esterases are not extensively detailed in the provided results, the general principle that ester bond cleavage is fundamental to activating these compounds is well-established mdpi.comresearchgate.netscirp.org. Some enzymes, such as carbonic anhydrase II, have been noted to exhibit promiscuous esterase activity towards activated esters mpg.de. The metabolic fate and stability of the ester linkage can therefore influence the effective concentration and duration of action, indirectly impacting the SAR.
Analytical Methodologies for Ingenol 3 Benzoate Research Applications
Chromatographic Techniques for Purity, Identity, and Quantification in Research Samples
Chromatography is an indispensable tool in the analysis of Ingenol-3-benzoate, enabling the separation of the target compound from complex matrices. nih.gov The choice of technique depends on the specific analytical goal, ranging from high-resolution quantification to rapid preliminary screening.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones for the purity assessment and quantification of Ingenol-3-benzoate. These techniques offer high resolution, sensitivity, and reproducibility.
UHPLC, in particular, coupled with tandem mass spectrometry (UHPLC-MS/MS), provides a powerful platform for the selective and sensitive quantification of ingenol (B1671944) esters in complex biological matrices like plant extracts. nih.gov For the analysis of Ingenol-3-benzoate, a reversed-phase approach is typically employed.
Method Parameters:
Column: A reversed-phase column, such as a C18, is commonly used for the separation. nih.gov
Mobile Phase: A gradient elution is often utilized, typically involving a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). oaepublish.com
Detection: A UV detector is suitable for quantification, as the benzoate (B1203000) moiety provides a strong chromophore. For enhanced selectivity and sensitivity, especially in complex samples, a mass spectrometer (MS) is the detector of choice. nih.govnih.gov
Quantification: Quantification is typically performed using an external standard calibration curve generated from a certified reference standard of Ingenol-3-benzoate. In advanced applications, an isotopically labeled internal standard can be used to improve accuracy and precision. nih.gov
The high efficiency of UHPLC allows for faster analysis times and better resolution compared to conventional HPLC, making it ideal for high-throughput screening and detailed quantitative studies. mdpi.com
Table 1: Illustrative UHPLC Gradient for Ingenol-3-benzoate Analysis
| Time (minutes) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Acetonitrile) |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, Ingenol-3-benzoate, like many diterpenoids, has a high molecular weight and low volatility, making it unsuitable for direct GC analysis. researchgate.net Therefore, a chemical derivatization step is required to convert the non-volatile analyte into a more volatile and thermally stable derivative. researchgate.netjfda-online.com
The most common derivatization technique for compounds containing hydroxyl groups is silylation. sigmaaldrich.com In this process, an active hydrogen is replaced by a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are frequently used. sigmaaldrich.comresearchgate.net
Derivatization and Analysis Workflow:
The dried sample containing Ingenol-3-benzoate is dissolved in an appropriate solvent.
The silylating reagent (e.g., BSTFA with 1% TMCS) is added. researchgate.net
The reaction mixture is heated to ensure complete derivatization of the hydroxyl groups. nih.gov
The resulting TMS-ether of Ingenol-3-benzoate is then analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum and retention time. nih.gov
This approach is particularly useful for confirming the presence of the ingenol backbone and for metabolic profiling studies where volatile derivatives are analyzed. mdpi.com
Thin-Layer Chromatography (TLC) for Rapid Screening
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique that is well-suited for the preliminary screening of plant extracts for the presence of Ingenol-3-benzoate and other ingenol esters. easpublisher.com It can be used to quickly assess the complexity of a sample and to guide further purification efforts. nih.gov
TLC Procedure:
Stationary Phase: Pre-coated silica (B1680970) gel plates are commonly used. easpublisher.com
Mobile Phase: A mixture of non-polar and polar solvents is used as the eluent. The specific composition is optimized to achieve good separation of the compounds of interest. A common system could be a mixture of hexane and ethyl acetate.
Sample Application: The sample extract is dissolved in a suitable solvent and applied as a small spot or band onto the TLC plate.
Development: The plate is placed in a chamber containing the mobile phase, which moves up the plate by capillary action, separating the components of the sample.
Visualization: After development, the separated spots are visualized. The benzoate moiety in Ingenol-3-benzoate allows for visualization under UV light (typically at 254 nm). Additionally, various spray reagents, such as sulfuric acid followed by heating, can be used to produce colored spots, indicating the presence of diterpenoids. iajps.com
High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to conventional TLC and can be used for semi-quantitative analysis. iajps.com
Chiral Chromatography for Enantiomeric Purity Assessment
The ingenol core possesses multiple chiral centers, leading to a complex three-dimensional structure. While Ingenol-3-benzoate is typically synthesized from a specific naturally occurring ingenol isomer, research applications may require confirmation of its enantiomeric purity or the separation of diastereomers if multiple chiral centers are altered during synthesis. Chiral chromatography, particularly chiral HPLC, is the method of choice for this purpose. mdpi.comchiralpedia.com
Enantiomeric separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for separating a broad range of chiral compounds. nih.gov
Approaches to Chiral Separation of Ingenol Esters:
Direct Method: The sample is directly injected onto a chiral HPLC column. The choice of the CSP and the mobile phase (often a mixture of alkanes and an alcohol like isopropanol for normal-phase chromatography) is critical for achieving separation. nih.gov
Indirect Method: The ingenol derivative is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. mdpi.comchiralpedia.com
Assessing the enantiomeric purity is crucial in research, as different stereoisomers can exhibit distinct biological activities.
Spectroscopic Methods for Structural Characterization in Research
Spectroscopic methods are essential for the unambiguous structural elucidation and confirmation of the identity of Ingenol-3-benzoate. These techniques provide detailed information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Ingenol-3-benzoate, the spectrum will show characteristic signals for the protons of the ingenol backbone and the benzoate group. researchgate.netnih.gov Key signals include those for the aromatic protons of the benzoate ring, olefinic protons, and various aliphatic protons of the complex tetracyclic ingenol core. drugscreen.org.cn
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.org The spectrum of Ingenol-3-benzoate will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the benzoate group, the olefinic carbons, and the aliphatic carbons of the ingenol skeleton. mdpi.comwaocp.org
2D-NMR Spectroscopy: 2D-NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signal for each proton. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu It is particularly valuable for identifying the connectivity between different parts of the molecule, such as confirming the attachment of the benzoate group to the C-3 position of the ingenol core by observing a correlation between the C-3 proton and the carbonyl carbon of the benzoate group. drugscreen.org.cn
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the ingenol framework.
By systematically analyzing the data from these NMR experiments, the complete and unambiguous structure of Ingenol-3-benzoate can be determined.
Table 2: Representative ¹H NMR Chemical Shifts for Ingenol-3-benzoate Moieties
| Functional Group | Chemical Shift Range (ppm) |
|---|---|
| Aromatic Protons (Benzoate) | 7.4 - 8.1 |
| Olefinic Protons (Ingenol) | 5.8 - 6.2 |
| H-3 (Ingenol) | ~5.5 |
Table 3: Representative ¹³C NMR Chemical Shifts for Ingenol-3-benzoate Moieties
| Functional Group | Chemical Shift Range (ppm) |
|---|---|
| Carbonyl Carbon (Ester) | 165 - 175 |
| Aromatic Carbons (Benzoate) | 128 - 135 |
| Olefinic Carbons (Ingenol) | 120 - 150 |
| C-3 (Ingenol) | ~75 |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of Ingenol-3-benzoate. In MS analysis, the compound is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, allowing for the confirmation of its molecular formula (C27H30O6). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition and distinguishing it from isobaric compounds.
Tandem mass spectrometry (MS/MS) is employed to gain detailed structural information through fragmentation analysis. wikipedia.org In an MS/MS experiment, the molecular ion of Ingenol-3-benzoate is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule, revealing its structural components.
The fragmentation of Ingenol-3-benzoate is expected to follow predictable pathways based on its functional groups. Key fragmentation events would likely include:
Neutral Loss of Benzoic Acid: A characteristic fragmentation pathway would involve the cleavage of the ester bond, resulting in the neutral loss of benzoic acid (C7H6O2, molecular weight 122.12 g/mol ). nist.gov
Loss of the Benzoate Group: A related fragmentation would be the loss of the benzoate radical or the benzoyl cation.
Cleavages within the Ingenol Core: The complex polycyclic diterpene core of ingenol can undergo various ring cleavages. These fragmentation patterns are complex but can provide specific information about the core structure. nih.gov
By analyzing the m/z values of the resulting fragment ions, researchers can piece together the structure of the parent molecule, confirming the identity of Ingenol-3-benzoate and distinguishing it from its isomers.
| Fragment Description | Proposed Formula of Lost Neutral/Radical | Expected Change in m/z |
|---|---|---|
| Loss of Benzoyl Radical | C7H5O | -105.03 |
| Loss of Benzoic Acid | C7H6O2 | -122.04 |
| Loss of Water | H2O | -18.01 |
| Loss of Carbon Monoxide | CO | -28.00 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and conjugated systems within the Ingenol-3-benzoate molecule.
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by the bonds within a molecule, causing them to vibrate. Each type of bond absorbs at a characteristic frequency, providing information about the functional groups present. For Ingenol-3-benzoate, the IR spectrum would be expected to show distinct absorption bands corresponding to its structural features. sciencing.com
Key expected IR absorption peaks include:
O-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl (-OH) groups on the ingenol core.
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching from the benzoate ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ingenol core would be observed just below 3000 cm⁻¹. researchgate.net
C=O Stretching (Ester): A strong, sharp absorption band in the range of 1725-1705 cm⁻¹ is characteristic of the carbonyl group in the benzoate ester. sciencing.com
C=C Stretching (Aromatic and Alkene): Absorptions around 1600 cm⁻¹ and 1475 cm⁻¹ would correspond to the carbon-carbon double bonds within the aromatic ring of the benzoate group and the alkene groups of the ingenol core. sciencing.com
C-O Stretching (Ester and Alcohol): Bands in the 1300-1000 cm⁻¹ region would be attributable to the C-O stretching vibrations of the ester linkage and the alcohol groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | Stretching | 3500 - 3200 (broad) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Ester Carbonyl (C=O) | Stretching | 1725 - 1705 (strong) |
| Alkene/Aromatic C=C | Stretching | 1680 - 1475 |
| Ester/Alcohol C-O | Stretching | 1300 - 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. libretexts.org Ingenol-3-benzoate contains two primary chromophores: the benzoate ester group and the α,β-unsaturated ketone system within the ingenol core. The benzoate group is expected to exhibit a strong absorption maximum (λmax) around 230 nm, with a weaker absorption band around 270-280 nm. researchgate.netmt.com The conjugated system in the ingenol core would also contribute to the UV absorption profile. The exact λmax and molar absorptivity (ε) depend on the solvent used. libretexts.org This technique is particularly useful for quantitative analysis, as the absorbance is directly proportional to the concentration, according to the Beer-Lambert law.
Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation
Ingenol is a chiral molecule with multiple stereocenters, leading to a complex three-dimensional structure. Circular Dichroism (CD) spectroscopy is a powerful technique for investigating and confirming the stereochemistry of such molecules. libretexts.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org
For a molecule like Ingenol-3-benzoate, the CD spectrum provides a unique fingerprint that is highly sensitive to its absolute configuration and conformation in solution. chiralabsxl.com The spatial arrangement of the chromophores (the benzoate group and the unsaturated ketone) within the chiral ingenol framework gives rise to characteristic Cotton effects (positive or negative peaks) in the CD spectrum. nih.gov
The primary application of CD spectroscopy in this context is the confirmation of the absolute stereochemistry. chiralabsxl.com This is typically achieved by comparing the experimentally measured CD spectrum with the spectrum of a known standard or with a spectrum predicted by theoretical calculations (e.g., time-dependent density functional theory, TDDFT). A mirror-image CD spectrum relative to a known enantiomer would indicate the opposite absolute configuration. chiralabsxl.comnih.gov This non-destructive technique is crucial for ensuring the stereochemical integrity of Ingenol-3-benzoate in research applications, as different stereoisomers can exhibit vastly different biological activities.
Stability Studies of Ingenol-3-benzoate for Research Use
Assessment of Chemical Stability under Various Storage Conditions
The chemical stability of Ingenol-3-benzoate is a critical factor for its use in research, ensuring the integrity and reproducibility of experimental results. Stability studies are designed to evaluate how the quality of the compound varies over time under the influence of environmental factors such as temperature and humidity. paho.org
Research has shown that ingenol esters, including benzoates, possess varying degrees of chemical stability. nih.gov Stability is often assessed by storing the compound under controlled conditions, such as 25°C/60% relative humidity (RH) for long-term storage and 40°C/75% RH for accelerated stability testing. researchgate.netscielo.br The purity of the compound is monitored at specific time points using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from any degradants.
The primary degradation pathway for Ingenol-3-benzoate under storage is likely hydrolysis of the ester bond, yielding ingenol and benzoic acid. The complex ring system of the ingenol core may also be susceptible to rearrangements. A study on various Ingenol-3-benzoates found a correlation between the compound's structure, chemical stability, and biological activity. nih.gov
| Time Point | Purity (%) | Total Degradants (%) |
|---|---|---|
| Initial (T=0) | 99.8 | 0.2 |
| 1 Month | 99.1 | 0.9 |
| 3 Months | 97.5 | 2.5 |
| 6 Months | 95.2 | 4.8 |
Evaluation of Photostability and Thermal Degradation
Photostability: Photostability testing determines if a compound is susceptible to degradation upon exposure to light. For Ingenol-3-benzoate, this involves exposing a solution or solid sample to a standardized light source (e.g., a Xenon or metal halide lamp) that mimics the UV and visible spectrum of sunlight. The extent of degradation is then quantified, typically by HPLC, comparing the exposed sample to a control sample kept in the dark. The presence of chromophores, such as the aromatic benzoate ring and the unsaturated ketone, suggests that Ingenol-3-benzoate may absorb UV light and be susceptible to photodegradation.
Thermal Degradation: Thermal degradation studies assess the stability of the compound at elevated temperatures. This is distinct from accelerated stability testing as it often involves higher temperatures to identify potential degradation pathways and kinetics. Techniques like thermogravimetric analysis (TGA) can be used to determine the temperature at which the compound starts to decompose. Forced degradation studies, where the compound is heated in solution or as a solid, are used to generate degradation products for identification, helping to elucidate the degradation mechanisms. For Ingenol-3-benzoate, thermal stress could induce ester hydrolysis, elimination reactions, or complex rearrangements of the ingenol backbone.
Future Research Directions and Emerging Concepts for Ingenol 3 Benzoate
Discovery of Novel Molecular Targets and Binding Partners
While ingenol-3-benzoate is recognized as a selective agonist of novel protein kinase C (PKC) isoforms, particularly PKCε, research is ongoing to identify additional molecular targets and binding partners. Studies have indicated that IDB may interact with the erythropoietin receptor (EPOR), exhibiting both synergistic and antagonistic effects depending on the concentration benchchem.comnih.gov. Further investigation into these interactions could reveal new signaling pathways influenced by IDB. Understanding the full spectrum of proteins that ingenol-3-benzoate binds to is crucial for elucidating its multifaceted biological effects beyond PKC activation. Advanced proteomic techniques, such as affinity chromatography coupled with mass spectrometry, could be instrumental in identifying novel binding partners and mapping the complete interactome of ingenol-3-benzoate benchchem.comnih.gov.
Development of Advanced Synthetic Methodologies for Complex Analogs
The structural complexity of ingenane (B1209409) diterpenoids presents significant challenges for synthetic chemists. While semi-synthetic routes from ingenol (B1671944) have been established, such as the esterification with benzoic acid using catalysts like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to yield ingenol-3,20-dibenzoate benchchem.combenchchem.com, the development of more efficient and versatile synthetic methodologies is a critical area for future research. This includes exploring advanced total synthesis strategies that can provide access to a wider array of ingenol derivatives with precise control over stereochemistry researchgate.netorganic-chemistry.orgresearchgate.netprinceton.edu. For instance, the "two-phase" terpene synthesis approach has proven effective for creating complex ingenane analogs, allowing for deep-seated modifications of the ingenol core through C-H oxidation pharmtech.comnih.gov. Future efforts may focus on developing chemo- and regioselective C-H oxidation methods to divergently functionalize the ingenane skeleton, enabling the synthesis of novel analogs with tailored biological activities.
Harnessing Multi-Omics Data for Comprehensive Mechanistic Elucidation
A deeper understanding of ingenol-3-benzoate's mechanisms of action can be achieved by integrating multi-omics data. Transcriptomics, proteomics, and metabolomics can provide a holistic view of cellular responses to IDB treatment, revealing intricate signaling cascades and regulatory networks. For example, transcriptional profiling has identified the involvement of PKC/MEK/ERK signaling pathways in ingenol mebutate-induced cell death, with downstream induction of IL1R2 and IL13RA2 expression nih.gov. Future research could leverage these approaches to comprehensively map the molecular pathways affected by ingenol-3-benzoate, identifying key mediators and potential off-target effects. Systems biology approaches, combining these omics datasets with computational modeling, will be essential for deciphering the complex interplay of molecular events triggered by IDB researchgate.netnih.gov.
Exploration of Novel Biological Activities Beyond Current Research Foci
While ingenol-3-benzoate is primarily studied for its roles in cancer therapy and HIV latency reversal, its potential biological activities may extend beyond these areas. Its ability to modulate PKC isoforms suggests potential applications in immune modulation, neuroprotection, and metabolic regulation. For instance, ingenane diterpenoids have shown immunomodulatory effects, enhancing natural killer (NK) cell cytotoxicity and interferon-gamma (IFN-γ) production benchchem.comnih.gov. Furthermore, ingenol derivatives have been investigated for antiadipogenic effects by activating the AMPK signaling pathway acs.org. Future research should systematically explore the effects of ingenol-3-benzoate on various cellular processes and disease models to uncover novel therapeutic avenues.
Application of Ingenol-3-benzoate and Analogs as Research Probes in Chemical Biology
Ingenol-3-benzoate and its derivatives can serve as valuable research probes in chemical biology to dissect complex cellular pathways. Their selective activation of specific PKC isoforms makes them ideal tools for studying the roles of these kinases in various biological contexts. For example, ingenol-3-benzoate has been used to investigate the involvement of PKC in HIV-1 latency reversal and NK cell activation benchchem.combenchchem.com. The development of ingenol-based fluorescent probes or affinity tags could further enhance their utility as molecular tools, enabling real-time visualization of target engagement and pathway activation within living cells. Such probes could facilitate the study of dynamic PKC signaling events and the identification of novel therapeutic targets.
Conclusion
Summary of Key Research Findings on Ingenol-3-benzoate
Research indicates that ingenol-3-benzoate is a benzoate (B1203000) ester of ingenol (B1671944) that exhibits specific biological activities. Key findings include its ability to bind to and activate protein kinase C (PKC) with a Ki of 0.14 nM medchemexpress.com. It also influences metabolic pathways by inhibiting phosphoenolpyruvate (B93156) carboxykinase, thereby reducing gluconeogenesis, and is associated with increased blood cortisol levels and the induction of food aversion medchemexpress.com. Studies on the broader class of 3-benzoates of ingenol suggest involvement in pro-inflammatory effects, cell death induction, and modulation of oxidative burst and cytokine release, often mediated by PKCδ nih.gov.
Identified Knowledge Gaps and Unanswered Questions in Ingenol-3-benzoate Research
While specific biochemical activities have been identified, comprehensive preclinical investigations detailing the full spectrum of ingenol-3-benzoate's effects are less extensive compared to other ingenol derivatives like ingenol mebutate or ingenol 3,20-dibenzoate. Gaps exist in understanding the precise downstream signaling pathways activated by its PKC modulation, the specific cellular targets beyond PKC, and its potential therapeutic relevance beyond its known effects on food aversion and metabolic regulation. The detailed mechanisms underlying its pro-inflammatory and cell death-inducing properties, as observed in related compounds, warrant further specific investigation for ingenol-3-benzoate.
Outlook for Future Academic and Preclinical Investigations of Ingenol-3-benzoate
Future research could focus on a more detailed characterization of ingenol-3-benzoate's interaction with various PKC isoforms and other cellular targets. Exploring its potential in modulating inflammatory responses or inducing cell death, as suggested by studies on related compounds, could reveal new avenues for investigation. Further preclinical studies would be beneficial to fully elucidate its pharmacological profile, including its metabolic effects and the mechanisms driving food aversion, potentially opening doors for novel applications in areas related to appetite regulation or metabolic disorders.
Compound List
Ingenol
Ingenol-3-benzoate (Ingenol 3-monobenzoate, 3-O-Benzoylingenol)
Ingenol 3,20-dibenzoate (IDB)
Ingenol mebutate (Ingenol-3-angelate, PEP005)
Phosphoenolpyruvate carboxykinase
Protein Kinase C (PKC)
Protein Kinase C delta (PKCδ)
Q & A
Basic Research Questions
Q. How can researchers design reproducible synthesis protocols for Ingenol-3-bezoate?
- Methodological Answer : Follow stepwise esterification protocols, such as dissolving ingenol precursors in pyridine and reacting with benzoyl chloride under controlled anhydrous conditions. Ensure purity (>95%) via HPLC and confirm structural identity using and . Document all reaction parameters (e.g., molar ratios, temperature, solvent purity) to enable replication . For peer-reviewed publication, adhere to journal guidelines by detailing procedures in the main text and relegating extensive characterization data to supplementary materials .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR, IR) methods. For stability studies, conduct accelerated degradation tests under varying pH, temperature, and light exposure. Use mass spectrometry to identify degradation products and quantify purity loss over time. Store samples at 0–6°C in amber vials to minimize photodegradation .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
- Methodological Answer : Replicate measurements using standardized protocols (e.g., USP guidelines). Compare results against peer-reviewed datasets and validate instrumentation calibration. If contradictions persist, analyze batch-specific impurities or polymorphic forms via X-ray crystallography .
Advanced Research Questions
Q. How can conflicting pharmacological data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved in this compound studies?
- Methodological Answer : Apply contradiction analysis frameworks (e.g., FINER or PICOT) to isolate variables like cell line specificity, dosage thresholds, or assay interference. For example, use isogenic cell models to differentiate on-target effects from off-target toxicity. Cross-validate findings with orthogonal assays (e.g., apoptosis markers vs. mitochondrial membrane potential) . Reference historical synthesis data to rule out batch variability .
Q. What strategies ensure reproducibility of this compound’s bioactivity across independent labs?
- Methodological Answer : Standardize in vitro assays using reference compounds (e.g., Ingenol-3-angelate) as positive controls. Share raw data and analysis pipelines via open repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) metadata. Publish detailed protocols, including solvent suppliers and equipment calibration records .
Q. How do researchers balance open-data requirements with ethical constraints in studies involving this compound?
- Methodological Answer : For clinical data, implement de-identification protocols compliant with GDPR and institutional review boards (IRBs). Use tiered access systems: share aggregated data openly while restricting individual-level data to accredited researchers. Incorporate data-sharing clauses in informed consent forms .
Q. What computational approaches enhance structure-activity relationship (SAR) studies of this compound derivatives?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to predict binding affinities to protein targets like PKC isoforms. Validate predictions using site-directed mutagenesis and competitive binding assays. Cross-reference synthetic feasibility via Reaxys or SciFinder to prioritize derivatives .
Data Presentation Guidelines
- Tabular Data : Include comparative tables (e.g., IC values across cell lines) in the main text only if critical to the argument. Archive raw datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials with descriptive filenames (e.g., “Table_S1_Synthesis_Yields.csv”) .
- Contradiction Reporting : Use appendices to document conflicting results, annotating potential sources of variability (e.g., reagent lot differences, assay conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
